Azelaic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
nonanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJRBEYXGGNYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26776-28-3, Array | |
| Record name | Nonanedioic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelaic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021640 | |
| Record name | Nonanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals, Yellowish to white solid; [HSDB] White flakes; [Acros Organics MSDS], Solid | |
| Record name | Nonanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Azelaic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12008 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Azelaic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
357.1 °C; 287 °C at 100 mm Hg, BP: 365 °C (decomposes), Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg | |
| Record name | Azelaic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
210 °C (closed cup) | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in ethy ether, benzene, DMSO; soluble in ethanol, Soluble in hot water, alcohol and organic solvents, One liter of water dissolves 1.0 g at 1.0 °C; 2.4 g at 20 °C; 8.2 g at 50 °C; 22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C, In water, 2.40X10+3 mg/L at 20 °C, 2.4 mg/mL | |
| Record name | Azelaic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azelaic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.225 g/cu cm at 25 °C | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 1.07X10-8 mm Hg at 25 °C | |
| Record name | Azelaic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12008 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic prismatic needles, Yellowish to white crystalline powder, Leaflets or needles | |
CAS No. |
123-99-9, 26776-28-3 | |
| Record name | Azelaic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelaic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026776283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelaic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | azelaic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | azelaic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azelaic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Azelaic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2VW3D43YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azelaic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160.5 °C, 106.5 °C | |
| Record name | Azelaic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azelaic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Azelaic Acid's Mechanism of Action in Keratinocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the multifaceted mechanism of action of azelaic acid (AzA) in keratinocytes. This compound, a naturally occurring dicarboxylic acid, exerts profound effects on keratinocyte proliferation, differentiation, and inflammatory responses, making it a valuable therapeutic agent in dermatology. This document provides a comprehensive overview of the molecular pathways involved, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.
Core Mechanisms of Action
This compound's influence on keratinocytes can be categorized into three primary areas:
-
Anti-proliferative Effects: this compound exhibits a cytostatic effect on keratinocytes, primarily by inhibiting DNA synthesis and disrupting mitochondrial function. This action is crucial in normalizing follicular keratinization, a key factor in the pathogenesis of acne.
-
Modulation of Keratinization: AzA influences the differentiation of keratinocytes, leading to a reduction in the production of keratin precursors. This anti-keratinizing effect contributes to its efficacy in treating disorders characterized by abnormal keratinocyte turnover.
-
Anti-inflammatory Properties: this compound demonstrates significant anti-inflammatory activity by modulating key signaling pathways, such as the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) pathways, and by reducing the production of pro-inflammatory cytokines.
Quantitative Data on this compound's Effects in Keratinocytes
The following tables summarize the quantitative effects of this compound on various parameters in keratinocytes, providing a clear comparison of its potency and efficacy.
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| DNA Synthesis | Mouse Keratinocytes | 20 mM | 50% inhibition (IC50) | [1] |
| Pro-inflammatory Cytokine Expression (UVB-induced) | Normal Human Keratinocytes | 20 mM | Suppression of IL-1β, IL-6, and TNF-α mRNA expression and protein secretion | [2] |
| Kallikrein 5 (KLK5) Protein Expression | Differentiated Human Keratinocytes | 10⁻⁸ M | Inhibition | [3] |
| Kallikrein 5 (KLK5) mRNA Expression | Differentiated Human Keratinocytes | 10⁻⁸ M | Decrease | [3] |
| Catalase Activity | Mouse Hair Follicle Bulge Cells | 2.5 mM and 25 mM | Significant increase | [4] |
Signaling Pathways Modulated by this compound
This compound orchestrates its effects on keratinocytes by modulating several key intracellular signaling pathways.
PPARγ Activation Pathway
This compound has been shown to induce the expression and transcriptional activity of PPARγ, a nuclear receptor with potent anti-inflammatory properties. Activation of PPARγ can interfere with the NF-κB signaling pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines.[2][5]
NF-κB and p38 MAPK Signaling Pathways
This compound can suppress inflammatory responses by inhibiting the nuclear translocation of the p65 subunit of NF-κB and by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[2][5] Both pathways are critical in the transcriptional activation of pro-inflammatory genes.
Kallikrein-5/Cathelicidin Pathway
In the context of rosacea, this compound has been shown to inhibit the expression of kallikrein 5 (KLK5), a serine protease that cleaves the antimicrobial peptide cathelicidin into its pro-inflammatory form, LL-37. By reducing KLK5 expression, this compound mitigates this inflammatory cascade.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Keratinocyte Culture
Objective: To culture primary human keratinocytes for in vitro assays.
Protocol:
-
Cell Seeding: Plate cryopreserved primary human epidermal keratinocytes in keratinocyte growth medium (KGM) supplemented with growth factors.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Replace the culture medium every 2-3 days.
-
Subculture: When cells reach 70-80% confluency, wash with phosphate-buffered saline (PBS), and detach using trypsin-EDTA. Neutralize the trypsin with trypsin inhibitor and centrifuge the cells.
-
Resuspension: Resuspend the cell pellet in fresh KGM and plate for subsequent experiments.
Quantitative Real-Time PCR (RT-qPCR) for Cytokine and Keratin Gene Expression
Objective: To quantify the mRNA expression levels of target genes in keratinocytes treated with this compound.
Protocol:
-
Cell Treatment: Seed keratinocytes in 6-well plates and treat with various concentrations of this compound (e.g., 1, 10, 20 mM) or vehicle control for a specified time (e.g., 24 hours). If studying UVB-induced expression, irradiate cells with UVB (e.g., 100 mJ/cm²) prior to treatment.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using a thermal cycler with specific primers for target genes (e.g., IL-1β, IL-6, TNF-α, KRT1, KRT10) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blot for p38 MAPK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK.
Protocol:
-
Cell Treatment and Lysis: Treat keratinocytes as described for RT-qPCR. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.
PPARγ Reporter Assay
Objective: To measure the transcriptional activity of PPARγ in response to this compound.
Protocol:
-
Cell Transfection: Co-transfect keratinocytes with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Cell Treatment: Treat the transfected cells with various concentrations of this compound or a known PPARγ agonist (positive control) for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration and express the results as fold induction over the vehicle control.
Conclusion
This compound exerts a complex and beneficial mechanism of action on keratinocytes, encompassing anti-proliferative, anti-keratinizing, and potent anti-inflammatory effects. Its ability to modulate key signaling pathways such as PPARγ, NF-κB, and p38 MAPK, as well as the kallikrein-5/cathelicidin system, underscores its therapeutic versatility in a range of dermatological conditions. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies. The continued exploration of its molecular targets will undoubtedly unveil new avenues for its clinical application.
References
- 1. Effects of this compound on proliferation and ultrastructure of mouse keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound stimulates catalase activation and promotes hair growth through upregulation of Gli1 and Gli2 mRNA and Shh protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Azelaic Acid's Modulation of Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaic acid (AZA), a naturally occurring dicarboxylic acid, has demonstrated significant efficacy in the treatment of inflammatory skin conditions such as acne vulgaris and rosacea.[1][2][3] Its therapeutic effects are underpinned by a multifaceted mechanism of action that involves the modulation of several key inflammatory pathways. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its anti-inflammatory effects. It details AZA's impact on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling cascades. Furthermore, this guide elucidates AZA's role in the Toll-like receptor 2 (TLR2) and cathelicidin pathways, and its direct antioxidant properties through the scavenging of reactive oxygen species (ROS). Quantitative data from pertinent studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. In the skin, chronic inflammation is a hallmark of various dermatological disorders. This compound has emerged as a valuable therapeutic agent due to its ability to target multiple components of the inflammatory response.[4][5] This document serves as a comprehensive resource for understanding the intricate molecular interactions of this compound within key inflammatory signaling pathways.
Modulation of Key Signaling Pathways
Inhibition of the NF-κB and MAPK Pathways
The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to interfere with these pathways at multiple levels.[1][6]
AZA inhibits the phosphorylation of p38 MAPK and impairs the translocation of the NF-κB p65 subunit to the nucleus.[1][7][8] This, in turn, suppresses the transcription of genes encoding for pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[6][9] Studies have demonstrated that AZA can inhibit the mRNA expression of these cytokines induced by stimuli like ultraviolet B (UVB) radiation.[6][7]
Activation of PPARγ
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in the regulation of inflammation. This compound has been identified as an agonist of PPARγ.[1][10] By activating PPARγ, AZA can inhibit the transactivation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[1][6] This activation of PPARγ provides an additional mechanism for the anti-inflammatory effects of this compound.
Modulation of the TLR2 and Cathelicidin Pathway
In rosacea, the overexpression of Toll-like receptor 2 (TLR2) and the subsequent cascade involving kallikrein 5 (KLK5) and the cathelicidin antimicrobial peptide LL-37 are key pathogenic factors.[1][11] this compound has been shown to inhibit the expression of TLR2, KLK5, and cathelicidin.[1][7] By downregulating this pathway, AZA reduces the production of pro-inflammatory mediators and mitigates the inflammatory response characteristic of rosacea.[4][11]
References
- 1. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. This compound: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scavenging activity of this compound on hydroxyl radicals "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcadonline.com [jcadonline.com]
- 11. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties and Molecular Structure of Azelaic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and multifaceted biochemical properties of azelaic acid. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this naturally occurring dicarboxylic acid. The document outlines its mechanisms of action, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows.
Molecular Structure of this compound
This compound, systematically known as nonanedioic acid, is a saturated dicarboxylic acid. It exists naturally in grains like wheat, rye, and barley and is also a metabolic byproduct of the yeast Malassezia furfur, which is part of the normal human skin flora. Industrially, it is produced through the ozonolysis of oleic acid. The molecule consists of a nine-carbon chain with carboxyl groups (-COOH) at both ends. This structure confers its unique physicochemical properties, including moderate lipophilicity, which aids in skin permeation.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | Nonanedioic acid | |
| Chemical Formula | C₉H₁₆O₄ or HOOC(CH₂)₇COOH | |
| Molecular Weight | 188.223 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 109 to 111 °C | |
| Boiling Point | 286 °C (at 100 mmHg) | |
| Solubility in Water | ~2.4 g/L (at 20 °C) | |
| pKa | pKa1: 4.55, pKa2: 5.50 | |
| Log P | ~1.22 | |
| CAS Number | 123-99-9 |
Biochemical Properties and Mechanisms of Action
This compound's therapeutic efficacy stems from its diverse biological activities, including anti-inflammatory, antibacterial, anti-keratinizing, and antimelanogenic effects. These actions are mediated through various complex biochemical pathways.
Anti-inflammatory and Antioxidant Activity
This compound demonstrates significant anti-inflammatory and antioxidant properties. It functions as a scavenger of reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions, which are key mediators of inflammatory responses. By inhibiting the release of ROS from neutrophils, it reduces oxidative tissue damage at inflammatory sites.
At the molecular level, this compound modulates key inflammatory signaling pathways. It has been shown to interfere with the NF-κB/MAPK signaling cascade by inhibiting the phosphorylation of MAPK p38 and impairing the translocation of NF-κB to the nucleus. Additionally, it can activate peroxisome proliferator-activated receptor gamma (PPARγ), which further inhibits NF-κB transactivation and reduces the production of pro-inflammatory cytokines. Studies have also suggested that this compound may inhibit the activation of the PI3K/AKT signaling pathway, which is involved in angiogenesis and inflammation, thereby improving symptoms of conditions like psoriasis.
Antibacterial Activity
This compound exhibits broad-spectrum bacteriostatic activity against both aerobic and anaerobic bacteria, including key dermatological pathogens like Propionibacterium acnes (now Cutibacterium acnes) and Staphylococcus epidermidis. Its primary antibacterial mechanism is the inhibition of microbial cellular protein synthesis. In anaerobic bacteria, it can also impede glycolysis. Furthermore, it inhibits bacterial thioredoxin reductase, an enzyme involved in DNA synthesis. This multifaceted action makes it less likely to induce bacterial resistance.
Anti-Keratinizing Activity
This compound normalizes the process of keratinization, which is often disordered in conditions like acne vulgaris. It acts as a mild anti-keratinizing agent through a cytostatic, antiproliferative effect on keratinocytes. This is achieved by reversibly inhibiting the synthesis of DNA, RNA, and proteins in these cells. This compound reduces the thickness of the stratum corneum and decreases the number and size of keratohyalin granules by reducing the amount and distribution of filaggrin, a key protein in keratinocyte differentiation.
Antimelanogenic Activity
This compound is an effective treatment for hyperpigmentation disorders due to its ability to inhibit melanogenesis. It acts as a competitive inhibitor of tyrosinase, the key enzyme in melanin production that converts tyrosine to dopaquinone. Additionally, this compound demonstrates a selective cytotoxic effect on hyperactive and abnormal melanocytes. This effect is attributed to its ability to disrupt mitochondrial respiration and inhibit DNA synthesis specifically within these cells, without significantly affecting normal melanocytes.
Inhibition of Cellular Respiration and DNA Synthesis
A fundamental mechanism underlying many of this compound's effects is its role as a reversible inhibitor of various oxidoreductive enzymes. It competitively inhibits mitochondrial enzymes of the respiratory chain, such as succinic dehydrogenase and NADPH-cytochrome P450 reductase. This disruption of mitochondrial activity is a key factor in its antiproliferative and cytotoxic effects.
This compound also directly inhibits DNA synthesis. This action has been observed in various cell types, including melanoma cells and keratinocytes. The inhibition is dose-dependent and reversible. This effect is believed to be due to the interference with enzymes required for DNA synthesis, such as DNA polymerases and thioredoxin reductase.
Table 2: Quantitative Biochemical Data for this compound
| Parameter / Effect | Target / Cell Type | Value / Concentration | Reference(s) |
| DNA Synthesis Inhibition (IC₅₀) | Mouse Keratinocytes | 20 mM | |
| 5α-Reductase Inhibition | In vitro (with zinc sulfate) | Potent (90% inhibition) | |
| Reduction in Inflammatory Lesions | Acne Vulgaris Patients | 61.6% reduction (15% gel) | |
| Reduction in Sebum Secretion | Acne Vulgaris Patients | Significant (30% peel) | |
| Inhibition of DNA Synthesis in Melanoma Cells | Melanoma Cell Cultures | Dose-dependent (at 10 mM) |
Experimental Protocols
This section details methodologies for key experiments used to characterize the properties of this compound.
Protocol: Determination of this compound by Gas Chromatography (GC)
This protocol outlines a method for the quantitative analysis of this compound in cosmetic formulations, which requires derivatization due to the molecule's polarity.
Objective: To quantify this compound concentration using GC-Mass Spectrometry (GC-MS) following ethyl derivatization.
Methodology:
-
Sample Preparation: Accurately weigh 1 g of the cosmetic sample into a suitable vessel.
-
Standard Spiking (for recovery): For accuracy checks, spike samples with a known concentration of this compound standard solution.
-
Derivatization:
-
Add 2 mL of ethanol to the sample.
-
Add 800 µL
-
The Discovery and Natural Provenance of Azelaic Acid: A Technical Guide
Abstract
Azelaic acid, a dicarboxylic acid of significant interest in dermatology and drug development, boasts a fascinating history of discovery rooted in the study of skin microflora. This technical guide provides an in-depth exploration of the origins of this compound, detailing its initial identification and the key researchers involved. Furthermore, it delineates its primary natural sources, including commercially important grains and the commensal yeast Malassezia furfur. This document furnishes quantitative data on the concentration of this compound in these sources, presents detailed experimental protocols for its extraction and analysis, and illustrates key signaling pathways influenced by this multifaceted molecule.
Discovery of this compound
The discovery of this compound is credited to the pioneering work of Marcella Nazzaro-Porro and Siro Passi at the San Gallicano Dermatological Institute in Rome. Their investigation, initially focused on the skin lipid environment and the pathogenesis of pityriasis versicolor, a common superficial fungal infection, led to a serendipitous finding. They observed that the yeast responsible for this condition, then known as Pityrosporum ovale (now classified as Malassezia furfur), was capable of producing dicarboxylic acids, including this compound, when cultured in the presence of certain unsaturated fatty acids. This discovery opened the door to understanding the biological activities of this compound and its subsequent development as a therapeutic agent.
Natural Sources of this compound
This compound is a naturally occurring compound found in both the plant and microbial kingdoms. Its presence in common grains and its production by a commensal skin yeast underscore its biocompatibility and relevance in biological systems.
Cereal Grains
This compound is present in several staple cereal grains, including wheat (Triticum spp.), rye (Secale cereale), and barley (Hordeum vulgare)[1][2][3][4]. The concentration of this compound in these grains can vary depending on the specific cultivar, growing conditions, and the part of the grain analyzed.
Microbial Synthesis by Malassezia furfur
The yeast Malassezia furfur, a lipophilic microorganism that is a normal inhabitant of human skin, is a significant natural source of this compound[1][5][6][7]. This yeast possesses the enzymatic machinery to oxidize unsaturated fatty acids, such as oleic acid found in sebum, to produce a range of dicarboxylic acids, with this compound being a prominent product[1].
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound in its natural sources is a critical parameter for researchers and drug development professionals. The following table summarizes the available quantitative data.
| Natural Source | Sample Type | Concentration of this compound | Reference |
| Wheat (Triticum durum) | Whole Grain (Naviglio® Extract) | 0.013% w/v | [4] |
| Wheat (Triticum durum) | Whole Grain Flour (Aqueous Extract) | Below Limit of Quantification | [4] |
| Rye (Secale cereale) | Grain | Data not available in the reviewed literature. | |
| Barley (Hordeum vulgare) | Grain | Data not available in the reviewed literature. | |
| Malassezia furfur | Culture Supernatant | Dependent on culture conditions and substrate. | [1] |
Experimental Protocols
Extraction and Quantification of this compound from Wheat Grain
This protocol is adapted from the methodology described by Spaggiari et al. (2023)[4].
4.1.1. Extraction
-
Sample Preparation: Mill whole wheat grains into a fine powder.
-
Solvent Extraction: Suspend 10 g of wheat powder in 100 mL of a 70:30 (v/v) ethanol-water solution.
-
Maceration: Stir the suspension at room temperature for 24 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Sample for Analysis: Dissolve a known weight of the crude extract in the mobile phase for HPLC-MS analysis.
4.1.2. Quantification by HPLC-MS
-
Chromatographic System: A high-performance liquid chromatograph coupled with a mass spectrometer (HPLC-MS).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Quantification: Monitor the specific m/z transition for this compound. Create a calibration curve using certified reference standards of this compound to quantify the concentration in the sample extracts.
Production and Quantification of this compound from Malassezia furfur
This protocol is a generalized procedure based on the known lipid-dependent nature of Malassezia furfur and its ability to produce this compound from unsaturated fatty acids[1].
4.2.1. Cultivation of Malassezia furfur
-
Culture Medium: Prepare a modified Dixon's agar or broth containing:
-
Malt extract
-
Peptone
-
Glucose
-
Glycerol
-
Tween 40 or Tween 80 (as a lipid source)
-
Oleic acid (to induce this compound production, typically at a concentration of 0.5-1% v/v)
-
-
Inoculation: Inoculate the sterile medium with a pure culture of Malassezia furfur.
-
Incubation: Incubate the culture at 30-32°C for 7-14 days with gentle agitation for broth cultures.
4.2.2. Extraction and Quantification by GC-MS
This protocol is adapted from a general method for the analysis of dicarboxylic acids in biological samples.
-
Sample Preparation: Centrifuge the broth culture to separate the yeast cells from the supernatant. The supernatant will contain the secreted this compound.
-
Extraction:
-
Acidify the supernatant to pH 2 with HCl.
-
Perform a liquid-liquid extraction with a non-polar solvent such as diethyl ether or ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude extract.
-
-
Derivatization:
-
To increase volatility for GC analysis, derivatize the this compound by converting it to its methyl ester. This can be achieved by reacting the extract with a methylating agent like BF3-methanol.
-
-
GC-MS Analysis:
-
Gas Chromatograph: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized fatty acids.
-
Mass Spectrometry: Electron ionization (EI) with scanning of a suitable mass range.
-
Quantification: Identify the dimethyl azelate peak based on its retention time and mass spectrum compared to a derivatized this compound standard. Quantify using an internal standard method.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to interfere with the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can inhibit the phosphorylation of IκB (inhibitor of kappa B), which prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes[5][8].
References
- 1. academic.oup.com [academic.oup.com]
- 2. ashdin.com [ashdin.com]
- 3. Extraction and Quantification of this compound from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and Quantification of this compound from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashdin.com [ashdin.com]
- 6. ashdin.com [ashdin.com]
- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 8. A possible mechanism of action for this compound in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Studies on Azelaic Acid's Anti-Inflammatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core in-vitro studies that elucidate the anti-inflammatory mechanisms of azelaic acid. The following sections detail the experimental protocols, quantitative data, and key signaling pathways involved in its therapeutic effects.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various in-vitro models. The following tables summarize the key findings, providing a clear comparison of its impact on different inflammatory markers.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production in Human Neutrophils
| This compound Concentration (µg/mL) | O₂⁻ Production (nmol/min/1x10⁶ neutrophils) | H₂O₂ Production (pmol/min/2.5x10⁶ neutrophils) | OH• Production (pmol/min/3x10⁶ neutrophils) |
| 0 (Control) | 2.90 | 1.90 | 1.65 |
| 0.05 | 2.45 | 1.75 | 1.30 |
| 0.5 | 2.10 | 1.60 | 1.05 |
| 5 | 1.80 | 1.40 | 0.80 |
| 50 | 1.50 | 1.25 | 0.60 |
Data adapted from a study on a neutrophil-zymosan system.[1]
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Expression in UVB-Irradiated Human Keratinocytes
| Treatment | IL-1β mRNA Expression (Fold Change vs. Control) | IL-6 mRNA Expression (Fold Change vs. Control) | TNF-α mRNA Expression (Fold Change vs. Control) |
| UVB | Significant Increase | Significant Increase | Significant Increase |
| UVB + this compound (20 mM) | Suppressed | Suppressed | Suppressed |
This table summarizes the findings that this compound at a concentration of 20 mM suppresses the UVB-induced mRNA expression of key pro-inflammatory cytokines.[2][3]
Table 3: Effect of this compound on Kallikrein-5 (KLK5) and Cathelicidin (CAMP) mRNA Expression in Human Keratinocytes and Rosacea Patient Skin
| Experimental Model | Treatment | KLK5 mRNA Expression | CAMP mRNA Expression |
| Cultured Human Keratinocytes | This compound (10⁻⁸ mol/L) | Decreased | Not specified |
| Rosacea Patient Facial Skin | 15% this compound Gel (12 weeks) | Decreased | Decreased (observed as early as 4 weeks) |
These findings demonstrate that this compound can inhibit the expression of KLK5 and cathelicidin, key players in the inflammatory cascade of rosacea.[4][5][6][7]
Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Detailed Experimental Protocols
This section provides detailed methodologies for the key in-vitro experiments cited in this guide.
3.1. Measurement of Reactive Oxygen Species (ROS) in Human Neutrophils
-
Objective: To quantify the inhibitory effect of this compound on the production of superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•) by activated human neutrophils.
-
Cell Culture: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Experimental Procedure:
-
Neutrophils are suspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
The cell suspension is pre-incubated with various concentrations of this compound (e.g., 0.05, 0.5, 5, 50 µg/mL) for a specified time.
-
Neutrophil activation and ROS production are induced by adding an activating agent such as zymosan.
-
The production of different ROS is measured using specific assays:
-
Superoxide (O₂⁻): Measured by the reduction of cytochrome c, monitored spectrophotometrically.
-
Hydrogen Peroxide (H₂O₂): Measured using the horseradish peroxidase-catalyzed oxidation of a fluorescent probe.
-
Hydroxyl Radical (OH•): Measured by the hydroxylation of a specific substrate, with the product quantified by a colorimetric or fluorometric method.
-
-
A cell-free system (e.g., xanthine-xanthine oxidase) can be used as a control to determine if this compound has direct ROS scavenging activity.[1]
-
-
Data Analysis: The rate of ROS production is calculated and compared between control (no this compound) and treated samples.
3.2. Assessment of Pro-Inflammatory Cytokine Expression in Human Keratinocytes
-
Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in human keratinocytes stimulated with UVB radiation.
-
Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in a keratinocyte growth medium.
-
Experimental Procedure:
-
NHEK are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with this compound (e.g., 20 mM) for a defined period.
-
The culture medium is removed, and the cells are irradiated with a specific dose of UVB (e.g., 20 mJ/cm²).[2]
-
Fresh medium containing this compound is added, and the cells are incubated for a further period (e.g., 24 hours).
-
mRNA Expression Analysis (qRT-PCR):
-
Total RNA is extracted from the cells.
-
cDNA is synthesized from the RNA.
-
Quantitative real-time PCR is performed using specific primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Protein Secretion Analysis (ELISA):
-
-
Data Analysis: The relative mRNA expression levels and protein concentrations are calculated and compared between UVB-irradiated cells with and without this compound treatment.
3.3. Evaluation of NF-κB Nuclear Translocation in Human Keratinocytes
-
Objective: To investigate the inhibitory effect of this compound on the nuclear translocation of the p65 subunit of NF-κB in UVB-stimulated human keratinocytes.
-
Cell Culture: Normal human epidermal keratinocytes (NHEK).
-
Experimental Procedure:
-
NHEK are cultured and treated with this compound and UVB as described in the cytokine expression protocol.
-
Western Blot Analysis:
-
Nuclear and cytoplasmic protein fractions are isolated from the cells.
-
Protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB. Antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) are used as loading controls.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13][14][15][16][17]
-
-
Immunofluorescence Microscopy:
-
Cells grown on coverslips are fixed and permeabilized.
-
The cells are incubated with a primary antibody against the p65 subunit of NF-κB.
-
A fluorescently labeled secondary antibody is then applied.
-
The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
The subcellular localization of p65 is visualized using a fluorescence microscope.[18][19][20]
-
-
-
Data Analysis: For Western blotting, the intensity of the p65 band in the nuclear fraction is quantified and normalized to the loading control. For immunofluorescence, the percentage of cells showing nuclear localization of p65 is determined.
Conclusion
The in-vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to inhibit ROS production, suppress pro-inflammatory cytokine expression through the NF-κB pathway, and modulate the TLR2-KLK5-cathelicidin cascade provides a solid scientific basis for its therapeutic use in inflammatory skin conditions. This technical guide offers a comprehensive resource for researchers and drug development professionals to understand and further investigate the multifaceted anti-inflammatory actions of this compound.
References
- 1. Rosacea, Reactive Oxygen Species, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. This compound modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcadonline.com [jcadonline.com]
- 6. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. Human IL-6 ELISA Kit (ab178013) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. biovendor.com [biovendor.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Transfection with anti-p65 intrabody suppresses invasion and angiogenesis in glioma cells by blocking NF-κB transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
Azelaic Acid as a Tyrosinase Inhibitor in Melanogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanogenesis, the complex process of melanin synthesis, is a focal point for dermatological and cosmetic research, particularly in the context of hyperpigmentation disorders. A key regulatory enzyme in this pathway is tyrosinase. Its inhibition presents a primary strategy for controlling melanin production. Azelaic acid, a naturally occurring dicarboxylic acid, has emerged as a noteworthy tyrosinase inhibitor. This technical guide provides an in-depth examination of this compound's role in melanogenesis, focusing on its mechanism as a tyrosinase inhibitor. It consolidates quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes key pathways and workflows to support advanced research and development in this area.
Introduction
Melanin, produced by melanocytes in the skin, hair, and eyes, provides crucial protection against ultraviolet (UV) radiation. However, the overproduction or uneven distribution of melanin can lead to various hyperpigmentary conditions such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines. The enzymatic cascade of melanogenesis is initiated and regulated by tyrosinase, a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] Consequently, the inhibition of tyrosinase is a primary therapeutic target for the development of skin-lightening and depigmenting agents.[2]
This compound (nonanedioic acid) is a saturated dicarboxylic acid found in wheat, rye, and barley.[3] It has been clinically utilized for the treatment of various skin conditions, including acne and rosacea.[4] Its efficacy in addressing hyperpigmentation is attributed to its ability to act as a competitive inhibitor of tyrosinase, thereby reducing melanin synthesis.[3][5] This guide delves into the technical specifics of this compound's interaction with tyrosinase and its impact on melanogenesis.
Mechanism of Action: Competitive Inhibition of Tyrosinase
This compound functions as a competitive inhibitor of tyrosinase.[5] This mode of inhibition signifies that this compound and the substrate, L-tyrosine, compete for binding to the active site of the enzyme. The structural similarity of this compound to L-tyrosine allows it to bind to the enzyme, but it cannot be converted into a product, thus blocking the normal catalytic activity of tyrosinase and reducing the rate of melanin production.
The inhibitory action of this compound on tyrosinase appears to be attributable to the competition of a single carboxylate group on the inhibitor for the α-carboxylate binding site of the L-tyrosine substrate on the enzyme's active site.[5] It is important to note that this compound does not inhibit tyrosinase when catechol is used as a substrate instead of L-tyrosine.[5]
Quantitative Data on this compound's Inhibitory Effects
The efficacy of an inhibitor is quantified by several parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound's direct inhibition of tyrosinase is not consistently reported in the literature, its Ki value and effects on cellular melanin content have been documented.
| Parameter | Value | Enzyme/Cell Line | Reference |
| Inhibition Constant (Ki) | 2.73 x 10-3 M | Tyrosinase | [5] |
| Melanin Content Reduction | 37% | B16F10 melanoma cells (at 20 mM) | [6][7] |
| Melanin Content Reduction | Significant reduction (P ≤ 0.05) | B16F10 & MNT-1 melanoma cells (at 100 µg/mL) | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound as a tyrosinase inhibitor.
In Vitro Tyrosinase Activity Assay
This assay measures the direct inhibitory effect of a compound on tyrosinase activity.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum around 475-492 nm. The rate of dopachrome formation is proportional to tyrosinase activity.
Materials:
-
Mushroom tyrosinase or human tyrosinase from cell lysate
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Tyrosinase solution
-
Varying concentrations of this compound solution (or solvent control)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm or 492 nm at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 20-30 minutes) using a microplate reader.[10]
-
Calculate the rate of reaction (change in absorbance per unit time).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes after treatment with a test compound.
Principle: Melanin pigment is extracted from cultured cells and its quantity is determined spectrophotometrically.
Materials:
-
B16F10 mouse melanoma cells (or other melanocytic cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1 N NaOH with 10% DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[11]
-
After treatment, wash the cells with PBS.
-
Lyse the cells by adding the lysis buffer and incubate at a specific temperature (e.g., 80°C) to solubilize the melanin.[7]
-
Transfer the cell lysates to a 96-well plate.
-
Measure the absorbance of the lysates at a wavelength of 405 nm or 475 nm using a microplate reader.[7][10]
-
The melanin content can be normalized to the total protein content of the cells, which can be determined using a separate protein assay (e.g., BCA assay).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed reduction in melanin is due to the inhibition of melanogenesis and not a result of cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
B16F10 cells
-
Cell culture medium
-
This compound (or other test compounds)
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same concentrations of this compound as used in the melanin content assay for the same duration.
-
After treatment, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizations
Signaling Pathway of Melanogenesis
Caption: The melanogenesis pathway and the inhibitory action of this compound on tyrosinase.
Experimental Workflow for Assessing Tyrosinase Inhibition
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. researchgate.net [researchgate.net]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. A possible mechanism of action for this compound in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleck.co.jp [selleck.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. sciencerepository.org [sciencerepository.org]
- 10. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencerepository.org [sciencerepository.org]
The Historical Evolution of Azelaic Acid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaic acid, a naturally occurring saturated dicarboxylic acid, has carved a significant niche in dermatology since its discovery. Initially identified as a byproduct of fungal metabolism on the skin, its therapeutic potential has been progressively unveiled through decades of research. This technical guide provides an in-depth exploration of the historical evolution of this compound research, from its serendipitous discovery to its well-established role in treating various skin disorders. We delve into the core mechanisms of action, supported by quantitative data from pivotal studies and detailed experimental protocols, offering a comprehensive resource for the scientific community.
Early Observations: The Link to Pityriasis Versicolor
The story of this compound in dermatology begins in the 1970s with observations of hypopigmentation in patients with Pityriasis versicolor, a superficial fungal infection caused by yeasts of the genus Malassezia (formerly Pityrosporum).[1] Researchers noted that the areas of skin affected by the fungus appeared lighter than the surrounding skin. This led to the hypothesis that a metabolite produced by the yeast was responsible for this depigmenting effect.
Subsequent investigations identified this compound as a key dicarboxylic acid produced by Malassezia furfur (formerly Pityrosporum ovale) through the oxidative cleavage of unsaturated fatty acids in the skin's sebum.[1][2] This discovery was a pivotal moment, shifting the perception of this naturally occurring acid from a mere metabolic byproduct to a compound with potential therapeutic applications, particularly in disorders of hyperpigmentation.
Mechanism of Action: A Multifaceted Molecule
The therapeutic efficacy of this compound stems from its diverse pharmacological activities, which have been elucidated through extensive in vitro and in vivo studies. Its mechanisms of action can be broadly categorized into four key areas: depigmenting, antibacterial, anti-keratinizing, and anti-inflammatory.
Depigmenting Effects: Inhibition of Tyrosinase
The initial interest in this compound was driven by its ability to lighten the skin. This effect is primarily attributed to its inhibitory action on tyrosinase, the key enzyme in melanin synthesis.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
A common method to determine the tyrosinase inhibitory activity of a compound involves a spectrophotometric assay using L-DOPA as a substrate. The protocol is as follows:
-
Preparation of Reagents:
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).
-
L-DOPA solution (e.g., 2.5 mM in phosphate buffer, pH 6.8).
-
This compound solutions at various concentrations.
-
Phosphate buffer (pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of phosphate buffer, tyrosinase solution, and the test compound (this compound).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
To understand the mechanism of inhibition, kinetic studies are performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor (this compound). Lineweaver-Burk plots are then generated to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
-
Studies have shown that this compound acts as a competitive inhibitor of tyrosinase.
Signaling Pathway: Tyrosinase Inhibition by this compound
Caption: Competitive inhibition of tyrosinase by this compound.
Antibacterial Properties: Targeting Propionibacterium acnes
This compound exhibits significant antibacterial activity against a range of microorganisms, most notably Propionibacterium acnes (now Cutibacterium acnes), the bacterium implicated in the pathogenesis of acne vulgaris.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard procedure to determine the MIC and MBC of an antimicrobial agent:
-
Preparation of Materials:
-
P. acnes culture grown under anaerobic conditions.
-
Appropriate broth medium (e.g., Reinforced Clostridial Medium).
-
Serial dilutions of this compound in the broth medium.
-
96-well microtiter plates.
-
-
MIC Determination:
-
Inoculate each well of the microtiter plate containing different concentrations of this compound with a standardized suspension of P. acnes.
-
Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.
-
The MIC is the lowest concentration of this compound that visibly inhibits the growth of P. acnes.
-
-
MBC Determination:
-
Subculture the contents of the wells that showed no visible growth in the MIC assay onto an appropriate agar medium.
-
Incubate the agar plates anaerobically.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial count.
-
Quantitative Data: In Vitro Antibacterial Activity
| Parameter | Value | Reference |
| 50% Inhibition of P. acnes protein synthesis | 313 µM | [3] |
| 50% Inhibition of S. epidermidis protein synthesis | 457 µM | [4] |
Mechanism of Antibacterial Action
This compound's antibacterial effect is attributed to the inhibition of microbial cellular protein synthesis.[2] It also disrupts the intracellular pH of the bacteria.
Anti-Keratinizing Effects: Normalizing Follicular Keratinization
Abnormal follicular keratinization, leading to the formation of microcomedones, is a key factor in the development of acne. This compound helps to normalize this process.
Experimental Evidence:
Studies have shown that topical application of 20% this compound cream leads to a reduction in the thickness of the stratum corneum and a decrease in the number and size of keratohyalin granules.[5] It also modulates the expression of filaggrin, a protein crucial for epidermal differentiation.
Workflow: Investigating the Effect of this compound on Filaggrin Expression
Caption: Experimental workflow for filaggrin expression analysis.
Anti-Inflammatory Properties: Modulating Inflammatory Pathways
Inflammation is a hallmark of both acne and rosacea. This compound exerts anti-inflammatory effects through various mechanisms, including the modulation of key signaling pathways.
Signaling Pathway: Inhibition of NF-κB and Activation of PPARγ
This compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. It also activates the peroxisome proliferator-activated receptor-gamma (PPARγ), which has anti-inflammatory properties.
Caption: Anti-inflammatory mechanisms of this compound.
Clinical Evolution: From Hyperpigmentation to Acne and Rosacea
The understanding of this compound's multifaceted mechanisms of action paved the way for its clinical application in a range of dermatological conditions.
Acne Vulgaris
Following its initial use for hyperpigmentation, research in the 1980s and 1990s established the efficacy of this compound in treating acne vulgaris. Its combined antibacterial, anti-keratinizing, and anti-inflammatory properties make it an effective treatment for both inflammatory and non-inflammatory acne lesions.
Quantitative Data: Clinical Trials in Acne Vulgaris
| Study Identifier / Reference | Treatment Group | Vehicle/Control Group | Outcome Measure | Results |
| Iraji et al., 2007[6] | 20% this compound Gel | Placebo Gel | Reduction in Total Lesion Count (45 days) | 60.6% reduction |
| Iraji et al., 2007[6] | 20% this compound Gel | Placebo Gel | Reduction in Acne Severity Index (45 days) | 65.2% reduction |
| Gollnick et al. (as cited in[6]) | 15% this compound Gel | 5% Benzoyl Peroxide Gel | Median Reduction in Papules and Pustules (4 months) | 70% vs. 71% (comparable efficacy) |
Experimental Protocol: Phase 3 Clinical Trial for Acne Vulgaris (General Outline based on NCT02120924)
-
Study Design: Multicenter, double-blind, randomized, parallel-group, vehicle-controlled study.
-
Participants: Male and female subjects (typically ≥12 years old) with a clinical diagnosis of moderate facial acne vulgaris, defined by a specific range of inflammatory and non-inflammatory lesion counts.
-
Inclusion Criteria:
-
Specific number of facial inflammatory and non-inflammatory lesions.
-
Investigator's Global Assessment (IGA) score indicating moderate severity.
-
Willingness to comply with study procedures and refrain from using other acne treatments.
-
-
Exclusion Criteria:
-
Severe acne (e.g., nodulocystic).
-
Use of systemic or topical medications that could interfere with the study.
-
Known hypersensitivity to this compound or any of the vehicle components.
-
Pregnancy or lactation.
-
-
Intervention:
-
Test Group: this compound gel (e.g., 15% or 20%) applied twice daily.
-
Control Group: Vehicle gel applied twice daily.
-
-
Duration: Typically 12 weeks.
-
Primary Efficacy Endpoints:
-
Mean percent change in inflammatory lesion count from baseline to week 12.
-
Success on the IGA scale, defined as a score of 'clear' or 'almost clear'.
-
-
Secondary Efficacy Endpoints:
-
Mean percent change in non-inflammatory lesion count.
-
-
Safety Assessments: Monitoring and recording of all adverse events, particularly local skin irritation.
Rosacea
In the early 2000s, the anti-inflammatory properties of this compound led to its investigation for the treatment of rosacea, a chronic inflammatory skin condition. In 2002, a 15% gel formulation of this compound was approved by the FDA for the topical treatment of inflammatory papules and pustules of mild to moderate rosacea.
Quantitative Data: Clinical Trials in Rosacea
| Study Identifier / Reference | Treatment Group | Vehicle/Control Group | Outcome Measure | Results |
| NCT01555463[4] | 15% this compound Foam | Vehicle Foam | IGA Success Rate (12 weeks) | 32.0% vs. 23.5% |
| NCT01555463[4] | 15% this compound Foam | Vehicle Foam | Mean Reduction in Inflammatory Lesions (12 weeks) | 61.6% vs. 50.8% |
| Elewski et al. (as cited in[7]) | 15% this compound Gel | 0.75% Metronidazole Gel | Reduction in Inflammatory Lesions (15 weeks) | 72.7% vs. 55.8% |
Experimental Protocol: Phase 3 Clinical Trial for Rosacea (General Outline based on NCT01555463)
-
Study Design: Randomized, double-blind, vehicle-controlled, parallel-group study.
-
Participants: Adult subjects with a clinical diagnosis of papulopustular rosacea of a certain severity.
-
Inclusion Criteria:
-
Specific number of inflammatory lesions (papules and pustules).
-
IGA score indicating a certain level of severity.
-
-
Exclusion Criteria:
-
Ocular rosacea or other subtypes of rosacea without papules and pustules.
-
Use of medications that could affect rosacea.
-
-
Intervention:
-
Test Group: this compound foam or gel (e.g., 15%) applied twice daily.
-
Control Group: Vehicle foam or gel applied twice daily.
-
-
Duration: Typically 12 weeks.
-
Primary Efficacy Endpoints:
-
Proportion of subjects with therapeutic success based on the IGA score.
-
Mean change in inflammatory lesion count from baseline.
-
-
Safety Assessments: Evaluation of local tolerability and adverse events.
Further Research and Future Directions
The journey of this compound research continues to evolve. Ongoing studies are exploring its potential in other dermatological conditions, such as post-inflammatory hyperpigmentation and androgenetic alopecia, due to its inhibitory effect on 5-alpha-reductase.[8][9]
Quantitative Data: 5-alpha-reductase Inhibition
| Parameter | Concentration for Inhibition | Reference |
| Detectable Inhibition | 0.2 mmol/L | [10] |
| Complete Inhibition | 3 mmol/L | [10] |
Furthermore, advancements in formulation technology, such as the development of novel delivery systems like liposomes and nanoparticles, aim to enhance the bioavailability and tolerability of this compound, potentially expanding its therapeutic utility even further.
Conclusion
The historical evolution of this compound research is a testament to the power of scientific observation and investigation. From its humble origins as a fungal metabolite responsible for skin depigmentation, it has emerged as a versatile and valuable therapeutic agent in dermatology. Its well-characterized antibacterial, anti-keratinizing, anti-inflammatory, and depigmenting properties, supported by a wealth of clinical evidence, have solidified its role in the management of acne, rosacea, and disorders of hyperpigmentation. As research continues to uncover new mechanisms and applications, the story of this compound is far from over, promising further advancements in the treatment of skin disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Effects of this compound on sebaceous gland, sebum excretion rate and keratinization pattern in human skin. An in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjiri.iums.ac.ir [mjiri.iums.ac.ir]
- 7. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 8. Inhibition of 5 alpha-reductase activity in human skin by zinc and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azelaic.com [azelaic.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Power of Azelaic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaic acid, a naturally occurring dicarboxylic acid, has long been utilized in dermatology for the treatment of acne vulgaris and rosacea. Its therapeutic efficacy is, in large part, attributable to its broad-spectrum antimicrobial properties. This technical guide provides an in-depth investigation into the antimicrobial spectrum of this compound, its mechanisms of action, and detailed experimental protocols for its evaluation. Quantitative data on its activity against a range of bacteria and fungi are presented in a consolidated format to facilitate comparative analysis. Furthermore, this guide offers visualizations of key signaling pathways and experimental workflows to provide a comprehensive understanding for researchers and drug development professionals in the field of antimicrobial research.
Introduction
This compound is a nine-carbon dicarboxylic acid that is naturally synthesized by the yeast Malassezia furfur, a common commensal of human skin.[1] It exhibits a range of biological activities, including anti-inflammatory, anti-keratinizing, and antimicrobial effects.[1][2] Its ability to inhibit the growth of a variety of microorganisms without inducing significant resistance makes it a compelling agent for both therapeutic and research applications.[1] This document serves as a comprehensive resource on the antimicrobial characteristics of this compound.
Antimicrobial Spectrum of this compound
This compound demonstrates significant activity against a variety of microorganisms, including aerobic and anaerobic bacteria, as well as fungi. Its efficacy is notably dependent on concentration and pH, with greater activity observed at lower pH values.[1][3]
Antibacterial Activity
This compound has been shown to be effective against several bacteria of clinical relevance, particularly those implicated in skin conditions.
-
Propionibacterium acnes (now Cutibacterium acnes): As a key bacterium in the pathogenesis of acne, P. acnes is a primary target for this compound.[1][4] this compound is bactericidal to P. acnes and can significantly reduce its population on the skin surface and within follicles.[3][5]
-
Staphylococcus epidermidis : This common skin commensal can also be an opportunistic pathogen. This compound exhibits both bacteriostatic and bactericidal effects against S. epidermidis.[1][3]
-
Staphylococcus aureus : Including methicillin-resistant Staphylococcus aureus (MRSA), this pathogen is susceptible to this compound.[1][6]
-
Pseudomonas aeruginosa : In vitro studies have demonstrated the bacteriostatic activity of this compound against this opportunistic pathogen.[1]
Antifungal Activity
The antifungal properties of this compound have also been investigated, showing efficacy against various yeasts and dermatophytes.
-
Candida albicans and Candida glabrata : this compound can inhibit the growth of these opportunistic yeasts, although higher concentrations may be required for complete inhibition of C. albicans.[7][8]
-
Dermatophytes : The growth of common dermatophytes is suppressed by this compound.[7][8]
-
Pityrosporum ovale (Malassezia furfur): this compound has been shown to inhibit the growth of this yeast, which is naturally present on the skin.[7][8]
-
Scopulariopsis brevicaulis : This fungus has also been shown to be susceptible to this compound.[7][8]
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of this compound against various microorganisms as reported in the literature. For ease of comparison, all values have been converted to µg/mL and mM.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Microorganism | Strain(s) | MIC (µg/mL) | MIC (mM) | Reference(s) |
| Propionibacterium acnes | P37 | 18.8 | 0.1 | [4] |
| Propionibacterium acnes | Not specified | 250 | 1.33 | [9] |
| Staphylococcus epidermidis | Not specified | 5640 - 47000 | 30 - 250 | [10] |
| Staphylococcus aureus (MRSA) | 80 clinical isolates | 850 | 4.52 | [6] |
| Dermatophytes & S. brevicaulis | Not specified | 5600 | 29.75 | [7] |
| Pityrosporum ovale | Not specified | 10000 | 53.12 | [7] |
Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound
| Microorganism | Strain(s) | MBC (µg/mL) | MBC (mM) | Reference(s) |
| Propionibacterium acnes | P37 | > 47000 | > 250 | [10] |
| Propionibacterium acnes | Not specified | 500 | 2.66 | [9] |
| Staphylococcus epidermidis | Not specified | > 47000 | > 250 | [10] |
Note: The antimicrobial activity of this compound is highly pH-dependent, and variations in experimental conditions can lead to different reported MIC and MBC values.
Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound is multifaceted, involving several mechanisms that disrupt essential cellular processes in microorganisms.
Inhibition of Protein Synthesis
A primary mechanism of action is the inhibition of microbial protein synthesis.[11] this compound has been shown to significantly inhibit the incorporation of radiolabelled precursors into proteins in both P. acnes and S. epidermidis.[4][12] This effect occurs at concentrations that are lower than those required to inhibit DNA and RNA synthesis, suggesting that protein synthesis is a primary target.[4][12]
Disruption of Transmembrane pH Gradient
This compound can disrupt the intracellular pH homeostasis of bacteria.[6] It is actively transported into bacterial cells and, as a dicarboxylic acid, can lower the internal pH.[3][6] This disruption of the transmembrane proton gradient forces the cell to expend energy to maintain its internal pH, ultimately leading to reduced viability.[6] This effect is more pronounced at lower external pH values, which aligns with the observed pH-dependent activity of this compound.[6]
Inhibition of Thioredoxin Reductase
Another proposed mechanism is the inhibition of bacterial thioredoxin reductase.[1][2] This enzyme is crucial for DNA synthesis and defense against oxidative stress. By inhibiting this enzyme, this compound can suppress bacterial growth and replication.[1]
Caption: Proposed antimicrobial mechanisms of this compound in a bacterial cell.
Experimental Protocols
The following are detailed methodologies for determining the antimicrobial susceptibility of this compound. These protocols are based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific microorganism in a liquid medium.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO, then diluted in broth)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeasts)
-
Microorganism suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Prepare this compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
-
Prepare Inoculum:
-
Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
-
Controls:
-
Growth Control: A well containing broth and the inoculum, but no this compound.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation:
-
Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Agar Dilution Method for MIC Determination
This method involves incorporating this compound into an agar medium to determine the MIC.
Materials:
-
This compound stock solution
-
Molten sterile agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C
-
Sterile petri dishes
-
Microorganism suspension standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare Agar Plates:
-
Prepare serial dilutions of this compound in a small volume of sterile diluent.
-
Add a defined volume of each this compound dilution to a larger volume of molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.
-
Prepare a control plate with no this compound.
-
-
Prepare Inoculum:
-
Prepare a suspension of the test microorganism to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using a multipoint replicator, spot-inoculate a defined volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate, including the control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at the appropriate temperature and duration.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that prevents the growth of the microorganism.
-
Caption: General experimental workflow for determining MIC and MBC of this compound.
Conclusion
This compound possesses a broad antimicrobial spectrum, with demonstrated activity against clinically relevant bacteria and fungi. Its multifaceted mechanism of action, which includes the inhibition of protein synthesis, disruption of the transmembrane pH gradient, and inhibition of thioredoxin reductase, contributes to its efficacy and low potential for resistance development. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of its antimicrobial properties. For researchers and drug development professionals, a thorough understanding of the antimicrobial characteristics of this compound is crucial for its continued application and the development of novel therapeutic strategies.
References
- 1. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Formulation, characterization, and in vitro testing of this compound ethosome-based cream against Propionibacterium acnes for the treatment of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Comparison of the in-vitro activities of the topical antimicrobials this compound, nitrofurazone, silver sulphadiazine and mupirocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. img.antpedia.com [img.antpedia.com]
- 8. protocols.io [protocols.io]
- 9. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of minimum inhibitory concentrations (MIC) (agar dilution) [bio-protocol.org]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Analytical Quantification of Azelaic Acid in Formulations
Introduction
Azelaic acid, a naturally occurring dicarboxylic acid, is a widely utilized active ingredient in pharmaceutical and cosmetic formulations for the treatment of acne, rosacea, and hyperpigmentation.[1][2][3] Its efficacy is dependent on its concentration in the final product, necessitating accurate and reliable analytical methods for its quantification. These application notes provide detailed protocols for the determination of this compound in various formulations using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, scientists, and drug development professionals to ensure quality control and support formulation development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of this compound. Both methods with and without derivatization have been successfully developed. The choice of method often depends on the required sensitivity and the complexity of the formulation matrix.
Reversed-Phase HPLC (RP-HPLC) without Derivatization
This method offers a straightforward approach for the quantification of underivatized this compound, which is advantageous due to its simplicity and reduced sample preparation time.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5 - 400 µg/mL | [1][2] |
| Correlation Coefficient (r²) | 0.998 | [1][2] |
| Accuracy (% Recovery) | >96% | [1][2] |
| Precision (%RSD) | ≤2% | [1][2] |
| Limit of Detection (LOD) | 1.521 µg/mL | [4] |
| Limit of Quantification (LOQ) | 3.342 µg/mL | [4] |
Experimental Protocol
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV detector is suitable.[1]
-
Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of 50 mM sodium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile in a 75:25 (v/v) ratio.[1][5]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient (approximately 25°C).[1]
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (Milli-Q or equivalent)
-
0.22 µm syringe filters
Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5, 50, 100, 200, 300, and 400 µg/mL).[1]
Sample Preparation (for Creams and Gels):
-
Accurately weigh 1 gram of the formulation into a suitable container.[1]
-
Add a known volume of a suitable solvent (e.g., 2 mL of acetonitrile) to extract the this compound.[1]
-
Vortex the mixture for 5 minutes to ensure complete dissolution of the active ingredient.[1]
-
Allow the mixture to stand for 15 minutes.[1]
-
Centrifuge the sample at 7000 rpm to separate the excipients.[1]
-
Collect the supernatant and dilute it with the mobile phase to a concentration within the calibration curve range.[1]
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for this compound quantification by RP-HPLC.
RP-HPLC with Pre-Column Derivatization
For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization can be employed. This involves reacting this compound with a labeling agent to introduce a chromophore or fluorophore.[5][6][7]
Note: The specific derivatization agent and reaction conditions will vary. Researchers should consult relevant literature for detailed protocols based on their chosen derivatizing agent (e.g., 4-bromophenacyl bromide).[5]
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of this compound. Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile ester.[8][9][10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10 - 1000 mg/L | [9][10] |
| Correlation Coefficient (r²) | 0.9997 | [9][10] |
| Accuracy (% Recovery) | 87.7% - 101% | [9][10] |
| Precision (%RSD) | <4% | [9][10] |
| Limit of Detection (LOD) | 15 mg/kg | [9][10] |
| Limit of Quantification (LOQ) | 50 mg/kg | [9][10] |
Experimental Protocol
Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.
-
Column: A suitable capillary column, such as one with a polar stationary phase.
-
Injector Temperature: 260°C - 270°C.[8]
-
Detector Temperature (FID): 300°C.[8]
-
Oven Temperature Program:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[8]
Reagents and Materials:
-
This compound reference standard
-
Derivatization agent (e.g., Ethanol with Sulfuric Acid as a catalyst, or BF3-methanol).[8][9][10]
-
Extraction solvent (e.g., Ether, Hexane).[8]
-
Anhydrous sodium sulfate
Derivatization and Sample Preparation:
-
Extraction: Extract this compound from the formulation using a suitable organic solvent.
-
Derivatization:
-
For ethanol/sulfuric acid derivatization: Mix the extracted this compound with ethanol and a catalytic amount of sulfuric acid. Allow the reaction to proceed at room temperature for approximately 10 minutes.[9][10]
-
For BF3-methanol derivatization: React the extracted this compound with BF3-methanol according to established procedures.
-
-
Extraction of Derivative: After derivatization, extract the this compound ester into an appropriate solvent like ether or hexane.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Dilution: Dilute the final extract to a concentration within the calibration range.
Analysis:
-
Inject the derivatized standard solutions to create a calibration curve.
-
Inject the derivatized sample solutions.
-
Quantify the this compound ester based on the calibration curve.
Experimental Workflow for GC Analysis
Caption: Workflow for this compound quantification by GC.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound, particularly for routine quality control where high sensitivity is not the primary requirement.[11][12]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10 - 50 µg/mL | [11] |
| Correlation Coefficient (r²) | 0.994 | |
| Wavelength of Maximum Absorbance (λmax) | 204 nm (in Phosphate Buffer pH 6.8) | [11][12][13] |
Experimental Protocol
Instrumentation:
-
UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length).[11]
Reagents and Materials:
Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of phosphate buffer (pH 6.8).[11]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10 to 50 µg/mL in phosphate buffer.[11]
Sample Preparation:
-
Accurately weigh a quantity of the formulation equivalent to a known amount of this compound.
-
Dissolve the sample in a known volume of phosphate buffer (pH 6.8).
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtered solution with phosphate buffer to a concentration within the linear range of the assay.
Analysis:
-
Measure the absorbance of the standard solutions at 204 nm using the phosphate buffer as a blank.[11][12]
-
Construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the prepared sample solution at 204 nm.
-
Determine the concentration of this compound in the sample from the calibration curve.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. davidpublisher.com [davidpublisher.com]
- 4. Development and validation of RP-HPLC method for this compound in prepared cubosomal dispersion using Design of Expert approach - IJSAT [ijsat.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Determination of this compound in pharmaceuticals and cosmetics by RP-HPLC after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a gas chromatography method for this compound determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ajpsonline.com [ajpsonline.com]
- 12. stm.bookpi.org [stm.bookpi.org]
- 13. jptcp.com [jptcp.com]
Application of Azelaic Acid in Treating Papulopustular Rosacea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaic acid, a naturally occurring dicarboxylic acid, is a well-established first-line therapy for papulopustular rosacea.[1][2] Its efficacy is attributed to its anti-inflammatory, antimicrobial, and antikeratinizing properties.[1][2][3][4] This document provides detailed application notes, summarizing the quantitative data from key clinical trials, and outlines experimental protocols for the use of this compound in a research and clinical development setting.
Mechanism of Action
This compound's therapeutic effects in rosacea are multifactorial. It modulates the inflammatory cascade by reducing the expression of kallikrein-5 (KLK-5) and cathelicidins, which are upregulated in rosacea-affected skin.[1][5][6] This, in turn, inhibits the activation of Toll-like receptor 2 (TLR2) and the subsequent NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[6][7] Furthermore, this compound exhibits antioxidant properties by reducing reactive oxygen species (ROS) from neutrophils.[1][5][6] Its antimicrobial activity against bacteria such as Propionibacterium acnes and Staphylococcus epidermidis may also contribute to its efficacy.[1][4]
Quantitative Efficacy Data
Multiple randomized controlled trials have demonstrated the superiority of this compound over vehicle in treating papulopustular rosacea. The following tables summarize the key efficacy data from pivotal studies.
Table 1: Reduction in Inflammatory Lesion Count
| Study | Formulation | Treatment Duration | Mean Reduction from Baseline (this compound) | Mean Reduction from Baseline (Vehicle) | p-value |
| Study 1[8][9] | 15% Gel | 12 weeks | 58% | 40% | 0.0001 |
| Study 2[8][9] | 15% Gel | 12 weeks | 51% | 39% | 0.0208 |
| Draelos et al.[10] | 15% Foam | 12 weeks | Not specified | Not specified | <0.001 (vs. vehicle for IGA success) |
Table 2: Improvement in Erythema
| Study | Formulation | Treatment Duration | Improvement (this compound) | Improvement (Vehicle) | p-value |
| Study 1[8][9] | 15% Gel | 12 weeks | 44% | 29% | 0.0017 |
| Study 2[8][9] | 15% Gel | 12 weeks | 46% | 28% | 0.0005 |
Table 3: Investigator's Global Assessment (IGA) of Therapeutic Success
| Study | Formulation | Treatment Duration | Therapeutic Success (this compound) | Therapeutic Success (Vehicle) | p-value |
| Study 1[8][9] | 15% Gel | 12 weeks | 61% | 40% | <0.0001 |
| Study 2[8][9] | 15% Gel | 12 weeks | 62% | 48% | 0.0127 |
| Draelos et al.[10] | 15% Foam | 12 weeks | 32.0% | 23.5% | <0.001 |
Safety and Tolerability
This compound is generally well-tolerated. The most common adverse events are localized skin reactions that are typically transient and mild to moderate in severity.
Table 4: Common Adverse Events
| Adverse Event | Incidence (this compound 15% Gel) | Incidence (this compound 15% Foam) |
| Burning/Stinging/Tingling | ~38%[11] | 6.2% (Pain)[12] |
| Pruritus (Itching) | Included in the 38% for gel[11] | 2.5%[12] |
| Dryness | Not specified for gel | 0.7%[12] |
| Erythema (Redness) | Not specified for gel | 0.7%[12] |
Note: Incidence rates can vary between studies and formulations. The foam formulation may be associated with a lower incidence of adverse effects compared to the gel.[13]
Experimental Protocols
The following are generalized protocols based on methodologies from pivotal clinical trials for evaluating the efficacy and safety of topical this compound in papulopustular rosacea.
Protocol 1: Randomized, Double-Blind, Vehicle-Controlled Efficacy and Safety Study
1. Study Objective: To evaluate the efficacy and safety of this compound (15% gel or foam) compared to a vehicle control in subjects with moderate papulopustular rosacea.
2. Study Design: A multicenter, randomized, double-blind, parallel-group, vehicle-controlled study.[8][9]
3. Subject Population:
- Inclusion Criteria:
- Males and females, 18 years of age or older.
- Clinical diagnosis of papulopustular rosacea with 12 to 50 inflammatory papules and/or pustules on the face.[14]
- Investigator's Global Assessment (IGA) score indicating moderate severity.
- Persistent facial erythema.
- Exclusion Criteria:
- Use of other topical or systemic medications that could affect rosacea.[12]
- Known hypersensitivity to this compound or any components of the formulation.[15]
- Severe rosacea (e.g., rhinophyma, ocular rosacea requiring treatment).
- Concomitant skin conditions that could interfere with assessments.
4. Treatment Regimen:
- Subjects are randomized to receive either this compound 15% formulation or a matching vehicle.
- The assigned treatment is applied as a thin layer to the entire face twice daily (morning and evening) for 12 weeks.[15][16][17]
- Subjects are instructed to cleanse their face with a mild, soap-free cleanser and pat dry before each application.[15][16][17]
- Use of non-medicated moisturizers and sunscreens is permitted. Cosmetics may be applied after the study medication has dried.[15][16]
5. Efficacy Assessments:
- Primary Efficacy Endpoints:
- Change from baseline in inflammatory lesion count (papules and pustules) at week 12.
- Therapeutic success based on the IGA score at week 12, defined as a score of 'clear' or 'minimal' and at least a 2-grade reduction from baseline.
- Secondary Efficacy Endpoints:
- Change from baseline in erythema severity, assessed on a pre-defined scale (e.g., 5-point scale from 0=none to 4=severe).
- Subject's self-assessment of improvement.
6. Safety Assessments:
- Monitoring and recording of all adverse events (AEs), with a focus on local cutaneous tolerability (e.g., burning, stinging, itching, dryness).
- Skin irritation assessments by the investigator at each study visit.
7. Study Visits: Baseline, Week 4, Week 8, and Week 12 (End of Treatment).[14]
Protocol 2: Application and Patient Instructions
1. Cleansing:
- Wash the affected areas with a very mild soap or a soapless cleansing lotion and pat dry with a soft towel before application.[12][15][16]
- Avoid using alcoholic cleansers, tinctures, astringents, abrasives, or peeling agents.[12][15]
2. Application:
- Gel/Cream: Apply a thin layer of the medication to the affected areas twice daily (morning and evening).[15][18] Gently massage it into the skin.
- Foam: Shake the can well before use.[16] Dispense a small amount of foam and apply a thin layer to the entire facial area (cheeks, chin, forehead, and nose).[16][19]
- Wash hands immediately after application.[15][16]
3. Post-Application:
- Allow the medication to dry completely before applying cosmetics.[15][16]
- Avoid occlusive dressings or wrappings unless directed by a physician.[12][16]
4. Patient Counseling:
- Inform patients that skin irritation (burning, stinging) may occur, especially during the first few weeks of treatment, and is usually transient.[5][15]
- Advise patients to avoid foods and beverages that may provoke erythema and flushing, such as spicy foods, hot drinks, and alcohol.[12]
- Full therapeutic effects may take several weeks to become apparent, and continuous use for the prescribed duration (typically up to 12 weeks) is important for optimal results.[1][17] Reassessment is recommended if no improvement is seen after 12 weeks.[12][15]
Conclusion
This compound is a safe and effective treatment for papulopustular rosacea, with a well-documented mechanism of action and a robust body of clinical evidence supporting its use. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals working with this therapeutic agent. Adherence to standardized methodologies in clinical evaluation is crucial for obtaining reliable and comparable data.
References
- 1. droracle.ai [droracle.ai]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound: Mechanisms of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Efficacy and safety of this compound (15%) gel as a new treatment for papulopustular rosacea: results from two vehicle-controlled, randomized phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Efficacy and safety of azelaic aci ... | Article | H1 Connect [archive.connect.h1.co]
- 14. A Phase 3 Randomized, Double-blind, Vehicle-Controlled Trial of this compound Foam 15% in the Treatment of Papulopustular Rosacea | MDedge Dermatology [mdedge9-ma1.mdedge.com]
- 15. This compound Gel: Package Insert / Prescribing Info / MOA [drugs.com]
- 16. drugs.com [drugs.com]
- 17. Finacea dosage: Form, strength, how to use, and moreFinacea is a presc [healthline.com]
- 18. This compound (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. About Finacea® Foam [hcp.finaceafoam.com]
Application Notes and Protocols for Formulating Stable Topical Preparations of 15% Azelaic Acid Gel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaic acid, a naturally occurring dicarboxylic acid, is a well-established active pharmaceutical ingredient (API) for the topical treatment of various dermatological conditions, including acne vulgaris and rosacea.[1][2] Its therapeutic efficacy is attributed to its anti-inflammatory, antibacterial, and anti-keratinizing properties.[1] Formulating a stable and effective 15% this compound topical gel presents several challenges due to the API's poor water solubility and potential for crystallization, which can affect its bioavailability and therapeutic performance.
These application notes provide a comprehensive guide to formulating stable 15% this compound topical gels. They include detailed protocols for formulation, characterization, and stability testing, along with a summary of key formulation components and their impact on the final product's properties. The information is intended to assist researchers, scientists, and drug development professionals in creating optimized and reliable topical preparations of this compound.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through multiple mechanisms of action:
-
Anti-inflammatory Effects: It can interfere with inflammatory signaling pathways such as NF-κB/MAPK and activate peroxisome proliferator-activated receptor gamma (PPARγ), which helps to reduce the production of pro-inflammatory cytokines.
-
Antibacterial Activity: this compound exhibits bacteriostatic and bactericidal effects against various microorganisms, including Propionibacterium acnes, a key bacterium involved in the pathogenesis of acne.
-
Anti-keratinizing Effects: It helps to normalize the process of keratinization in the skin, preventing the formation of comedones (blackheads and whiteheads).
Materials and Methods
This section outlines the typical materials and equipment required for the formulation and characterization of 15% this compound gel.
Materials
-
Active Pharmaceutical Ingredient (API): Micronized this compound
-
Gelling Agents: Carbomer (e.g., Carbopol® 980), Hydroxyethylcellulose (HEC), Xanthan Gum
-
Solvents/Penetration Enhancers: Propylene Glycol, Ethoxydiglycol, Dimethyl Sulfoxide (DMSO), Oleic Acid
-
Neutralizing Agents: Triethanolamine (TEA), Sodium Hydroxide
-
Preservatives: Benzoic Acid, Phenoxyethanol
-
Emulsifiers/Solubilizers: Polysorbate 80, Polysorbate 20, Lecithin
-
Chelating Agents: Disodium Edetate (EDTA)
-
Purified Water
Equipment
-
Analytical Balance
-
Homogenizer/High-Shear Mixer
-
Magnetic Stirrer and Stir Bars
-
pH Meter
-
Viscometer (e.g., Brookfield Viscometer)
-
Microscope
-
Franz Diffusion Cells
-
High-Performance Liquid Chromatography (HPLC) system
-
Stability Chambers
Formulation Protocols
This section provides example formulation protocols for preparing 15% this compound gel. The quantities of excipients can be adjusted to achieve the desired gel properties.
Example Formulation 1: Carbomer-Based Gel
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 15.0 |
| Carbomer 980 | Gelling Agent | 1.0 |
| Propylene Glycol | Solvent/Penetration Enhancer | 12.0 |
| Polysorbate 80 | Emulsifier/Solubilizer | 1.5 |
| Benzoic Acid | Preservative | 0.1 |
| Disodium Edetate | Chelating Agent | 0.1 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 4.5-5.5 |
| Purified Water | Vehicle | q.s. to 100 |
Protocol:
-
Disperse Carbomer 980 in purified water and allow it to hydrate completely.
-
In a separate vessel, dissolve this compound in propylene glycol with gentle heating (around 60°C) until a clear solution is obtained.
-
Add the polysorbate 80, benzoic acid, and disodium edetate to the this compound solution and mix until uniform.
-
Slowly add the this compound phase to the hydrated carbomer dispersion while homogenizing at a moderate speed.
-
Neutralize the gel by adding triethanolamine dropwise until the desired pH (typically 4.5-5.5) is reached.
-
Continue mixing until a homogenous and transparent gel is formed.
Example Formulation 2: Hydroxyethylcellulose (HEC)-Based Gel
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 15.00 |
| Hydroxyethylcellulose | Gelling Agent | 1.25 |
| Propylene Glycol | Solvent/Penetration Enhancer | 10.00 |
| Phenoxyethanol | Preservative | 0.70 |
| Sodium Hydroxide | Neutralizing Agent | q.s. to pH ~6.7 |
| Purified Water | Vehicle | q.s. to 100 |
Protocol:
-
Disperse hydroxyethylcellulose in a portion of the purified water and allow it to hydrate.
-
In a separate vessel, dissolve this compound in propylene glycol with heating (60°C).
-
Add phenoxyethanol to the this compound solution.
-
In a separate vessel, dissolve sodium hydroxide in the remaining purified water.
-
Add the sodium hydroxide solution to the hydrated HEC dispersion and mix.
-
Stir the HEC phase at 60°C until it becomes transparent.
-
Add the this compound phase to the HEC phase at 60°C and mix for 10 minutes to form a clear gel.[3]
Characterization Protocols
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated gel.
Physicochemical Characterization
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogeneous, transparent to translucent gel, free from visible particles |
| pH | pH meter | 4.5 - 6.8 |
| Viscosity | Brookfield Viscometer | Varies depending on gelling agent and concentration (e.g., 8,000 - 26,000 cP) |
| Drug Content | HPLC | 95.0% - 105.0% of the labeled amount |
Equipment: Brookfield Viscometer (or equivalent)
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place approximately 100g of the gel in a 150 mL beaker.
-
Allow the sample to equilibrate to a constant temperature (e.g., 25°C ± 1°C).
-
Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90%.
-
Lower the spindle into the center of the gel until the immersion mark is covered.
-
Start the viscometer and allow the reading to stabilize (typically 30-60 seconds).
-
Record the viscosity reading in centipoise (cP).
-
Perform the measurement in triplicate and report the average value.
In Vitro Release Testing (IVRT)
Equipment: Franz Diffusion Cells
Protocol:
-
Membrane Preparation: Use a synthetic membrane (e.g., polysulfone) or excised human/animal skin. Equilibrate the membrane in the receptor medium for at least 30 minutes before mounting.
-
Receptor Medium: A suitable receptor medium for this compound is a phosphate buffer (pH 5.5) containing a solubilizing agent like ethanol (e.g., 30%) to maintain sink conditions.
-
Cell Setup: Mount the membrane on the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium. Maintain the receptor medium temperature at 32°C ± 0.5°C.
-
Sample Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound gel uniformly on the donor side of the membrane.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss).
Stability Testing
Stability studies are crucial to determine the shelf-life of the formulation. The protocol should follow the International Council for Harmonisation (ICH) guidelines.
| Storage Condition | Time Points |
| Long-Term: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Parameters to be tested at each time point:
-
Appearance
-
pH
-
Viscosity
-
Drug Content
-
Presence of crystals (microscopic examination)
Data Summary
This section summarizes quantitative data on the impact of different formulation variables.
Effect of Gelling Agent on Viscosity
| Gelling Agent | Concentration (% w/w) | Viscosity (cP) | Reference |
| Hydroxyethylcellulose | 1.25 | 25,900 | [3] |
| Carbopol (unspecified) | Not Specified | 8,231 | [4] |
Note: More data is needed to establish a clear relationship between gelling agent concentration and viscosity for 15% this compound gels.
Effect of Penetration Enhancers on In Vitro Release
| Penetration Enhancer | Observation | Reference |
| DMSO & Piperine (combination) | Synergistic enhancement of this compound release | [4] |
| Transethosomes | Enhanced skin penetration (3056 µg/cm²) compared to free this compound (590 µg/cm²) after 48 hours. | [5] |
Note: Quantitative enhancement ratios for common penetration enhancers in a 15% this compound gel formulation require further investigation.
Visualizations
Signaling Pathways of this compound
References
Experimental Design for Clinical Trials Involving Azelaic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaic acid is a naturally occurring dicarboxylic acid with a well-established profile in the treatment of various dermatological conditions, primarily acne vulgaris and rosacea. Its therapeutic effects are attributed to its anti-inflammatory, antibacterial, antikeratinizing, and antioxidant properties. This document provides detailed application notes and protocols for designing and conducting clinical trials to evaluate the efficacy and safety of this compound formulations.
Mechanism of Action
This compound's multifaceted mechanism of action makes it an effective agent for a range of skin disorders. It has been shown to inhibit the growth of Propionibacterium acnes and Staphylococcus epidermidis, bacteria implicated in acne. Furthermore, it normalizes the keratinization process within the follicle, preventing the formation of comedones. In rosacea, this compound reduces inflammation by modulating the cathelicidin pathway. It also exhibits antioxidant effects by reducing reactive oxygen species. Studies have also indicated that this compound can interfere with the NF-κB and MAPK inflammatory signaling pathways and may inhibit the PI3K/AKT signaling pathway.
Key Signaling Pathways
Cathelicidin Pathway in Rosacea
In rosacea, an overactive immune response leads to increased levels of cathelicidin LL-37. This peptide promotes inflammation, erythema (redness), and angiogenesis (the formation of new blood vessels). This compound is understood to interrupt this pathway, reducing the inflammatory cascade.
Azelaic Acid: A Potential Adjuvant Therapy for Hidradenitis Suppurativa
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by recurrent, painful nodules, abscesses, and draining tunnels, typically occurring in intertriginous skin areas. The pathogenesis of HS is complex and involves follicular occlusion, dysregulated immune responses, and a significant inflammatory component. Key inflammatory mediators implicated in HS include tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. Recent research has highlighted the role of the NLRP3 inflammasome in driving inflammation in HS. Azelaic acid, a naturally occurring dicarboxylic acid, has been recognized for its anti-inflammatory, antibacterial, and anti-keratinizing properties, making it a molecule of interest for potential therapeutic application in HS, primarily as an adjuvant therapy. This document provides a summary of the current understanding of this compound's mechanism of action relevant to HS, a compilation of the limited available clinical data, and detailed experimental protocols for in vitro investigation of its therapeutic potential.
Mechanism of Action
This compound exerts its effects through multiple pathways that are pertinent to the pathophysiology of hidradenitis suppurativa:
-
Anti-Inflammatory Effects: this compound has been shown to modulate inflammatory responses by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in the control of inflammation. This activation leads to a downstream reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which are known to be elevated in HS lesions.
-
Inhibition of NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the maturation and secretion of IL-1β, a potent pro-inflammatory cytokine central to HS pathogenesis. While direct inhibition of the NLRP3 inflammasome by this compound is yet to be definitively established in the context of HS, its ability to reduce IL-1β suggests a potential modulatory role in this pathway.
-
Antibacterial Activity: this compound possesses bacteriostatic properties against a range of aerobic and anaerobic bacteria, including Staphylococcus epidermidis, which has been implicated in HS. Its antimicrobial action is attributed to the inhibition of microbial protein synthesis.
-
Anti-Keratinizing Effects: Abnormal follicular keratinization is a key initiating event in HS. This compound has demonstrated anti-keratinizing properties by inhibiting the proliferation and promoting the differentiation of keratinocytes. This can help to normalize follicular occlusion.
Signaling Pathways and Experimental Workflow
Troubleshooting & Optimization
Addressing batch-to-batch variability in azelaic acid synthesis
Welcome to the technical support center for azelaic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges, particularly batch-to-batch variability, encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is most commonly produced on an industrial scale via the ozonolysis of oleic acid.[1][2] Alternative methods include:
-
Oxidative cleavage of oleic acid using reagents like hydrogen peroxide with a tungstic acid catalyst.[1][3]
-
Oxidation of ricinoleic acid (derived from castor oil) with oxidants such as potassium permanganate or nitric acid.[4][5]
-
Chemo-enzymatic routes that often involve an epoxidation step followed by cleavage.[3][6]
Q2: What are the primary causes of batch-to-batch variability in this compound synthesis?
A2: Batch-to-batch variability can stem from several factors:
-
Starting Material Purity: The composition of the raw material, such as oleic acid, can vary. The presence of other saturated and unsaturated fatty acids will lead to the formation of different dicarboxylic acid impurities.[7]
-
Reaction Parameters: Minor deviations in critical parameters like temperature, reaction time, and reactant/catalyst concentrations can significantly impact yield and impurity profiles.[2][8][9] For instance, in ozonolysis, product concentrations can depend on both the overall oxidant exposure and the specific oxidant concentration used.[10][11]
-
Processing and Work-up: Inconsistencies in purification steps, such as crystallization conditions or solvent volumes, can affect the final product's purity and physical characteristics.
-
Equipment and Environment: Factors like equipment degradation or exposure to air and light can introduce process-related and degradation impurities.[9][12]
Q3: What are the typical impurities found in synthetic this compound?
A3: Impurities in this compound can be categorized as follows:
-
Process-Related: These include unreacted starting materials, intermediates, and by-products from side reactions. Residual solvents used during synthesis or purification may also be present.[12]
-
Starting Material-Related: The most common impurities are other dicarboxylic acids like pimelic (C7), suberic (C8), and sebacic (C10) acids, which arise from the oxidation of other unsaturated fatty acids present in the initial feedstock.[7][13][14]
-
Degradation Products: Exposure to high temperatures, light, or air can lead to the formation of oxidation by-products.[12]
-
Elemental Impurities: Traces of heavy metals may be present if they are used as catalysts in the synthesis process.[12]
Q4: Which analytical methods are recommended for quality control of this compound?
A4: A combination of chromatographic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a robust method for quantifying this compound and its impurities.[15][16]
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS) and requiring a derivatization step, is highly effective for identifying and quantifying volatile impurities and other dicarboxylic acids.[7][17][18]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Used for functional group analysis to confirm the chemical identity of the synthesized product.[2]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Consistently Low Product Yield
Q: My this compound yield is significantly lower than reported in the literature. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can often be traced back to reaction conditions or purification inefficiencies. Consider the following factors:
-
Reaction Parameters: The interplay between temperature, oxidant concentration, and reaction time is critical. An increase in temperature may speed up the reaction but can also lead to product degradation, thereby reducing the overall yield.[8] It is crucial to optimize these parameters for your specific setup.
-
Oxidant Stoichiometry: Insufficient oxidant will lead to incomplete conversion of the starting material. Conversely, an excessive amount of a harsh oxidant can cause over-oxidation and the formation of unwanted by-products. Studies have shown that oleic acid conversion is highly dependent on the molar ratio of the oxidant (e.g., H₂O₂) to the substrate.[2]
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration. For instance, in H₂O₂/H₂WO₄ systems, catalyst concentration has a significant effect on oleic acid conversion.
-
Purification Losses: Significant amounts of product can be lost during work-up and purification. When performing recrystallization, ensure the solvent choice and temperature profile are optimized to maximize crystal recovery while effectively removing impurities. Monitor the mother liquor for dissolved product.
Table 1: Impact of Reaction Parameters on this compound Yield
| Parameter | Observation | Recommendation |
| Temperature | Higher temperatures (>80°C) can decrease yield due to product degradation.[2] | Optimize temperature to balance reaction rate and product stability. An optimal range of 60-70°C is often reported for H₂O₂-based oxidations.[2][8] |
| Oxidant Ratio | Increasing the H₂O₂/Oleic Acid molar ratio generally increases conversion up to an optimal point.[2] | Experiment with different molar ratios. A ratio of 4:1 (H₂O₂/Oleic Acid) has been shown to achieve high conversion.[2] |
| Catalyst Conc. | Catalyst concentration significantly affects conversion rates. | Titrate the catalyst concentration to find the minimum amount required for maximum conversion, as excess catalyst may not improve yield.[2] |
| Reaction Time | Insufficient time leads to incomplete reaction; excessive time can promote side reactions. | Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction endpoint. |
Problem 2: High Levels of Impurities in the Final Product
Q: My final product shows multiple peaks in HPLC/GC analysis, indicating high impurity levels. How can I identify and minimize these impurities?
A: High impurity levels compromise product quality and are often linked to the starting material or reaction specificity.
-
Characterize Your Starting Material: Before synthesis, analyze your primary raw material (e.g., oleic acid) to identify any existing fatty acids. The presence of linoleic or palmitoleic acid will inevitably produce other dicarboxylic acids.
-
Optimize Reaction Selectivity: Adjusting reaction conditions can help minimize the formation of by-products. For example, controlling the rate of oxidant addition and maintaining a stable temperature can prevent over-oxidation.
-
Refine Purification Protocol: A single purification step may not be sufficient.
-
Recrystallization: This is a powerful technique for removing impurities with different solubilities. Experiment with different solvents or solvent mixtures (e.g., water, ethyl acetate/cyclohexane) to achieve the best separation.[4][14]
-
Distillation: For thermally stable impurities, fractional distillation can be effective for separation based on boiling points.[19]
-
Washing: Washing the crude product with cold water or a non-polar solvent can remove certain impurities before final purification.
-
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Likely Source | Identification Method | Mitigation Strategy |
| Other Dicarboxylic Acids (Pimelic, Suberic, Sebacic) | Contamination of oleic acid with other unsaturated fatty acids.[7] | GC-MS, HPLC | Use high-purity starting materials. Refine purification via fractional crystallization.[14] |
| Unreacted Oleic Acid | Incomplete reaction. | TLC, GC, HPLC | Increase reaction time, temperature, or oxidant concentration.[2] |
| Aldehydes (e.g., Nonanal) | Co-product of oxidative cleavage. | GC-MS | Ensure complete oxidation during work-up. Purify via distillation or recrystallization. |
| Residual Solvents | Trapped solvent from purification steps.[12] | Headspace GC-MS | Dry the final product thoroughly under vacuum at an appropriate temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidative Cleavage of Oleic Acid
This protocol is based on a two-step method using hydrogen peroxide and a tungstic acid catalyst.[2]
Materials:
-
Oleic Acid (OA)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Tungstic Acid (H₂WO₄)
-
Sodium Hypochlorite (NaOCl, as co-oxidant)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle.
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
To the flask, add oleic acid and tungstic acid (e.g., 1.5% w/w of oleic acid).
-
Begin stirring and heat the mixture to the desired temperature (e.g., 70°C).
-
Slowly add hydrogen peroxide from the dropping funnel over 1 hour. A typical molar ratio is 4:1 (H₂O₂:OA).
-
After the H₂O₂ addition is complete, add sodium hypochlorite to shorten the reaction time.
-
Maintain the reaction at 70°C for an additional 2-3 hours, monitoring progress with TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Deionized Water
-
Beaker, hot plate, Buchner funnel, filter paper.
Procedure:
-
Place the crude this compound in a beaker.
-
Add a minimal amount of boiling deionized water to dissolve the crude product completely. A ratio of approximately 1.2 L of water per 70-80 g of crude product can be a starting point.[4]
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the white crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 3: Quality Analysis by RP-HPLC
This protocol provides a general framework for analyzing this compound purity.
Instrumentation & Conditions:
-
HPLC System: With UV or ELSD detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM sodium dihydrogen orthophosphate, pH 3.5) and acetonitrile (e.g., 75:25 v/v).[15]
-
Flow Rate: 1.0 - 1.2 mL/min.[15]
-
Detection Wavelength: ~210 nm (if using UV, as this compound lacks a strong chromophore).
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5-400 µg/mL).[15]
-
Sample Preparation: Accurately weigh a sample of your synthesized this compound and dissolve it in the mobile phase to a known concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak by comparing its retention time to the standard. Calculate the purity of your sample by comparing its peak area to the calibration curve. Impurities will appear as separate peaks.
Visualizations
Caption: Key stages in this compound synthesis and major sources of batch-to-batch variability.
Caption: A logical workflow for troubleshooting and diagnosing batch-to-batch variability.
Caption: Decision tree for identifying the source of impurities based on analytical results.
References
- 1. Sustainable Process for Production of this compound Through Oxidative Cleavage of Oleic Acid - ProQuest [proquest.com]
- 2. Optimization of A Two-Step Method to Synthesize this compound from Oleic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Unknown Impurity of this compound in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrodynamic balance-mass spectrometry reveals impact of oxidant concentration on product composition in the ozonolysis of oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrodynamic balance–mass spectrometry reveals impact of oxidant concentration on product composition in the ozonolysis of oleic acid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03289A [pubs.rsc.org]
- 12. veeprho.com [veeprho.com]
- 13. veeprho.com [veeprho.com]
- 14. US10106483B2 - Process for preparation of this compound - Google Patents [patents.google.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Development and validation of RP-HPLC method for this compound in prepared cubosomal dispersion using Design of Expert approach - IJSAT [ijsat.org]
- 17. Evaluation of a gas chromatography method for this compound determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholar.ui.ac.id [scholar.ui.ac.id]
- 19. US20030032825A1 - Method for purifying this compound - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Long-Term Stability of Azelaic Acid Creams
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and storage of azelaic acid creams.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during experimental work with this compound creams, offering potential causes and actionable solutions.
1.1 Issue: Cream Discoloration (Yellowing or Browning) Over Time
-
Question: My this compound cream is turning yellow or brown during storage. What is causing this and how can I prevent it?
-
Answer: Discoloration is often a sign of oxidative degradation of either this compound itself or other excipients in the formulation. It can be exacerbated by exposure to light, high temperatures, and the presence of pro-oxidant metal ions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidation of this compound or Excipients | Incorporate antioxidants into your formulation. Commonly used antioxidants for topical preparations include Vitamin E (tocopherol), Butylated Hydroxytoluene (BHT), and Ascorbic Acid. The choice and concentration of the antioxidant should be optimized for your specific formulation. |
| Exposure to Light (Photodegradation) | Protect the cream from light by using opaque or amber-colored packaging.[1] Airless pumps can also minimize light exposure.[1] Perform photostability testing as part of your stability protocol. |
| High Storage Temperature | Store the cream at controlled room temperature or as determined by your stability studies. Avoid exposure to excessive heat. Accelerated stability studies at elevated temperatures can help predict the potential for discoloration. |
| Interaction with Metal Ions | Use chelating agents like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidative reactions. Ensure high-purity excipients are used. |
1.2 Issue: Crystallization or Grittiness in the Cream
-
Question: I am observing crystal formation or a gritty texture in my this compound cream upon storage. How can I resolve this?
-
Answer: this compound has poor water solubility, which can lead to its crystallization if not properly solubilized or if the formulation's solvent system changes over time.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Solubility of this compound | Utilize effective solubilizing agents such as propylene glycol, glycerin, or other glycols in the formulation.[2][3] The concentration of these solvents is crucial and should be carefully optimized. |
| pH Shift in the Formulation | The solubility of this compound is pH-dependent.[2] Monitor and control the pH of the cream to remain within a range that ensures this compound stays in solution. A pH between 4.5 and 5.5 is often a good starting point.[4][5] |
| Solvent Evaporation | Ensure the packaging is well-sealed to prevent the evaporation of volatile solvents, which could lead to an increase in the concentration of this compound and subsequent crystallization. |
| Inadequate Homogenization | Ensure the manufacturing process achieves a uniform dispersion of this compound. High-shear homogenization may be necessary. Nanonization of this compound can also improve its stability against crystallization.[6] |
1.3 Issue: Phase Separation or Changes in Viscosity
-
Question: My cream is separating into layers, or its viscosity is changing significantly during my stability study. What are the likely causes and solutions?
-
Answer: Phase separation and changes in viscosity are indicators of physical instability in the emulsion. This can be due to a variety of factors related to the formulation's composition and processing.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Emulsifier System | The type and concentration of the emulsifier(s) are critical for the stability of the cream. Evaluate different emulsifiers or combinations of emulsifiers (co-emulsifiers) to find a system that provides a stable emulsion for your specific oil and water phases. |
| Incorrect Oil/Water Ratio | The ratio of the oil phase to the aqueous phase must be optimized for the chosen emulsifier system to ensure long-term stability. |
| Changes in pH | Fluctuations in pH can affect the performance of some emulsifiers and the overall stability of the emulsion. Buffer the formulation to maintain a stable pH. |
| Temperature Fluctuations | Exposure to high temperatures or freeze-thaw cycles can disrupt the emulsion.[4] Conduct cycling studies to assess the formulation's robustness to temperature changes. |
| Incompatible Excipients | Ensure all excipients in the formulation are compatible with each other and with this compound. |
Section 2: Frequently Asked Questions (FAQs)
2.1 Formulation and Excipients
-
Q1: What is the optimal pH for a stable this compound cream?
-
A1: The optimal pH for an this compound cream is typically in the slightly acidic range of 4.5 to 5.5.[4][5] In this range, a balance is struck between the solubility of this compound and the stability of the cream base. The solubility of this compound is pH-dependent, and maintaining it in a solubilized state is key to preventing crystallization.[2]
-
-
Q2: Which excipients are crucial for stabilizing this compound in a cream?
-
A2: Key excipients for stabilizing this compound creams include:
-
Solubilizers: Glycols such as propylene glycol and glycerin are essential for dissolving this compound.[2][3]
-
Antioxidants: Vitamin E (tocopherol) and BHT can prevent oxidative degradation.
-
Chelating Agents: EDTA can sequester metal ions that may catalyze degradation.
-
pH Modifiers and Buffers: Citric acid or phosphate buffers can be used to adjust and maintain the pH in the optimal range.
-
Stabilizers for Nanosuspensions: For advanced formulations, dual stabilizers like Hydroxypropyl Methylcellulose (HPMC) and chitosan can be effective.[6]
-
-
2.2 Stability Testing and Protocols
-
Q3: How should I design a stability study for my this compound cream according to ICH guidelines?
-
A3: A stability study for an this compound cream should follow the principles outlined in the ICH Q1A(R2) guideline. This involves testing the cream under long-term and accelerated storage conditions.
-
| Study Type | Storage Conditions | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][8] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[7][8] |
-
Q4: What analytical method is best for assessing the chemical stability of this compound in a cream?
-
A4: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for quantifying this compound and detecting its degradation products.[9][10][11] A common approach involves using a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[9][10] Detection is typically performed at a low wavelength, such as 206 nm.[9][10]
-
2.3 Packaging and Storage
-
Q5: How does packaging impact the long-term stability of this compound creams?
-
A5: Packaging plays a critical role in protecting the cream from environmental factors that can cause degradation.
-
Light Protection: Opaque or amber-colored containers are necessary to prevent photodegradation.[1]
-
Oxygen Protection: Airless pumps or tubes with tight seals minimize exposure to oxygen, thereby reducing the risk of oxidation.[1]
-
Material Compatibility: The packaging material should be inert and not interact with the cream's components.
-
Moisture Barrier: The packaging should prevent the loss of volatile components, which could lead to changes in concentration and physical properties.[1]
-
-
Section 3: Experimental Protocols
3.1 Protocol: Stability-Indicating RP-HPLC Method for this compound Quantification
This protocol provides a general framework for the quantification of this compound in a cream for stability testing. Method validation is essential before routine use.
-
Objective: To quantify the concentration of this compound in a cream and separate it from potential degradation products.
-
Instrumentation:
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Sodium Dihydrogen Orthophosphate (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Methanol (HPLC grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the this compound cream and dissolve it in a suitable solvent, such as methanol. Use sonication to ensure complete dissolution. Dilute the solution with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
3.2 Protocol: Physical Stability Assessment of this compound Creams
This protocol outlines key tests for evaluating the physical stability of a cream formulation.
-
Objective: To assess the physical integrity of the this compound cream under various stress conditions.
-
Tests to be Performed:
-
Organoleptic Evaluation: Visually inspect the cream for changes in color, odor, and appearance at each time point.
-
pH Measurement: Measure the pH of a 10% dispersion of the cream in deionized water using a calibrated pH meter.
-
Viscosity Measurement: Measure the viscosity of the cream using a rotational viscometer with a suitable spindle and speed. Record the temperature during measurement.
-
Homogeneity and Phase Separation:
-
Microscopic Examination: Observe a thin layer of the cream under a microscope to check for changes in globule size, crystal formation, or aggregation.
-
Centrifugation Test: Centrifuge a sample of the cream at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes) to check for any signs of phase separation.
-
-
Freeze-Thaw Cycling: Subject the cream to at least three cycles of freezing (e.g., -10°C for 24 hours) followed by thawing at room temperature (e.g., 25°C for 24 hours). After each cycle, examine the cream for any changes in its physical properties.
-
Section 4: Visualizations
Caption: Workflow for a typical stability study of an this compound cream.
Caption: Factors influencing this compound crystallization in creams and solutions.
References
- 1. How Skincare Packaging Affects Product Shelf Life and Safety [enkipack.com]
- 2. Essential Guide this compound [azelaicacid.cld.bz]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. database.ich.org [database.ich.org]
- 8. snscourseware.org [snscourseware.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. [PDF] A Validated Stability-indicating RP-HPLC Method for Analysis of this compound in Pharmaceuticals | Semantic Scholar [semanticscholar.org]
Purification techniques for removing impurities from synthetic azelaic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthetic azelaic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthetic this compound?
A1: Synthetic this compound can contain several types of impurities depending on the manufacturing process. These are broadly categorized as:
-
Process-Related Impurities:
-
Unreacted intermediates: Leftover starting materials from the synthesis.
-
By-products of oxidation: Other dicarboxylic acids (e.g., suberic acid, sebacic acid) and monocarboxylic acids (e.g., pelargonic acid).
-
Residual solvents: Alcohols (methanol, ethanol), ketones (acetone), or other organic solvents used during synthesis and initial purification steps.
-
-
Degradation Impurities:
-
Oxidation by-products: Arise from exposure to air or light.
-
Hydrolysis impurities: Form in the presence of moisture.
-
Thermal degradation products: Can form at high temperatures, for instance, during distillation.
-
-
Elemental Impurities:
-
Heavy metals: From catalysts used in the synthesis (e.g., arsenic, cadmium, lead, mercury).
-
Q2: What are the primary techniques for purifying synthetic this compound?
A2: The most common purification techniques for synthetic this compound are:
-
Recrystallization: A highly effective method for removing a wide range of impurities by dissolving the crude this compound in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling.
-
Solvent Extraction: Used to separate this compound from impurities based on their differing solubilities in two immiscible liquid phases (e.g., an aqueous phase and an organic solvent).
-
Chromatography: Techniques like flash chromatography can be employed for high-purity separations, especially for removing structurally similar dicarboxylic acids.
-
Distillation: Effective for removing volatile impurities and separating this compound from high-boiling point residues.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: The choice of solvent is critical for successful recrystallization. This compound has limited solubility in water but is soluble in many organic solvents. A mixed solvent system, such as ethyl acetate and cyclohexane , has been shown to be effective. Hot water can also be used, especially in later stages of purification. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not dissolve completely in the hot solvent. | Insufficient solvent. | Add small increments of hot solvent until the this compound fully dissolves. |
| The chosen solvent is not suitable. | Refer to solubility data and consider a different solvent or a mixed solvent system. | |
| No crystals form upon cooling. | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. | |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. | |
| Oiling out (a liquid layer separates instead of crystals). | The boiling point of the solvent is higher than the melting point of this compound (106-110°C). | Use a lower-boiling point solvent or a mixed solvent system. |
| The rate of cooling is too fast. | Ensure slow cooling to allow for proper crystal lattice formation. | |
| Low yield of purified this compound. | Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. | |
| Poor purity of the final product. | Impurities co-crystallized with the this compound. | Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
| Incomplete removal of the mother liquor. | Wash the crystals with a small amount of cold, fresh solvent after filtration. |
Solvent Extraction Issues
| Problem | Possible Cause(s) | Solution(s) |
| Formation of an emulsion at the interface of the two liquid layers. | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. |
| High concentration of solutes. | Dilute the mixture with more of both solvents. | |
| To break an existing emulsion, you can try adding a small amount of a saturated salt solution (brine). | ||
| Poor separation of layers. | The densities of the two solvents are too similar. | Choose a solvent pair with a more significant density difference. |
| Low recovery of this compound in the desired phase. | Incorrect pH of the aqueous phase. | Adjust the pH to ensure the this compound is in the desired ionic or neutral state to favor partitioning into the target phase. For extracting into an organic phase, the aqueous phase should be acidified. |
| Insufficient number of extractions. | Perform multiple extractions with smaller volumes of the extracting solvent for higher efficiency. |
Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from other dicarboxylic acids. | Inappropriate mobile phase composition. | Optimize the solvent system (eluent). A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. | |
| Tailing of the this compound peak. | Strong interaction between the acidic carboxyl groups and the stationary phase (e.g., silica gel). | Add a small amount of an acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxyl groups. |
| Cracking of the silica gel bed in the column. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Quantitative Data
| Purification Method | Starting Purity | Final Purity | Key Impurities Removed | Reference |
| Recrystallization from Cyclohexane/Ethyl Acetate followed by water treatment | 50-99% | > 99.5% | C3-C18 monocarboxylic acids, C3-C8 and C10-C18 dicarboxylic acids, alkyl esters of this compound | |
| Multi-step (Distillation, Extraction, Crystallization) | N/A | > 99% | Heavy metals, residual solvents, pesticides |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System
This protocol is based on methods described for achieving high-purity this compound.
Objective: To purify crude synthetic this compound to >99.5% purity.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Cyclohexane
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a mixture of cyclohexane and ethyl acetate (e.g., in a 1:0.6 to 1:0.7 v/v ratio).
-
Heat the mixture to approximately 65-75°C while stirring until the this compound is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of pure this compound should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold solvent mixture.
-
Quickly pour the cold slurry of crystals into the Buchner funnel with the vacuum on.
-
Washing: Wash the collected crystals with a small amount of cold cyclohexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature of about 50-55°C for approximately 12 hours.
-
(Optional) Water Wash: For further purification, the dried product can be added to purified water and heated to 80-85°C for 30 minutes, followed by hot filtration and subsequent cooling of the filtrate to recrystallize the this compound.
Protocol 2: Liquid-Liquid Extraction
This protocol outlines a general procedure for separating this compound from less polar organic impurities.
Objective: To remove monocarboxylic acids and other non-polar impurities from a crude mixture.
Materials:
-
Crude this compound mixture
-
Hot water (65-95°C)
-
A water-immiscible organic solvent (e.g., a non-polar hydrocarbon like octane)
-
Separatory funnel
-
Beakers
-
pH indicator or pH meter
Procedure:
-
Preparation: Dissolve the crude this compound mixture in hot water. The elevated temperature increases the solubility of this compound.
-
Extraction: Transfer the hot aqueous solution to a separatory funnel. Add the water-immiscible organic solvent.
-
Mixing: Stopper the funnel and gently invert it several times to allow for the partitioning of impurities into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. The aqueous phase containing the more polar this compound will be at the bottom (if the organic solvent is less dense than water).
-
Collection: Drain the lower aqueous layer containing the purified this compound into a clean beaker.
-
Repeat: For higher purity, the aqueous phase can be subjected to one or two more extractions with fresh portions of the organic solvent.
-
Recovery: The this compound can then be recovered from the aqueous phase by cooling to induce crystallization, followed by filtration.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Classification of impurities in synthetic this compound.
Validation & Comparative
A Comparative Analysis of Azelaic Acid and Benzoyl Peroxide in the Management of Acne Vulgaris
For Immediate Release
[City, State] – [Date] – This comprehensive guide offers a detailed comparison of the efficacy of azelaic acid and benzoyl peroxide, two commonly utilized topical agents in the treatment of acne vulgaris. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of their mechanisms of action, clinical effectiveness, and safety profiles, supported by experimental data.
Introduction
Acne vulgaris is a multifactorial skin condition characterized by the formation of comedones, papules, pustules, nodules, and cysts. Its pathogenesis involves follicular hyperkeratinization, excess sebum production, proliferation of Cutibacterium acnes (C. acnes), and inflammation. This compound, a naturally occurring dicarboxylic acid, and benzoyl peroxide, a potent oxidizing agent, are both established treatments for acne vulgaris, albeit with distinct mechanisms and clinical characteristics. This guide aims to provide a thorough, evidence-based comparison to inform research and development in dermatology.
Mechanisms of Action
This compound
This compound exhibits a multi-faceted mechanism of action, addressing several key aspects of acne pathogenesis.[1] It possesses antimicrobial properties against C. acnes and Staphylococcus epidermidis.[1] Furthermore, it has a normalizing effect on keratinization, the process of skin cell turnover, thereby preventing the formation of comedones.[1] Its anti-inflammatory effects are mediated through the modulation of various inflammatory pathways. This compound can also inhibit the enzyme tyrosinase, which is involved in melanin production, making it effective in treating post-inflammatory hyperpigmentation (PIH) that can occur after acne lesions heal.[2]
Benzoyl Peroxide
Benzoyl peroxide's primary mechanism of action is its potent bactericidal effect against C. acnes.[3][4][5] Upon application to the skin, it decomposes to release free oxygen radicals, which are toxic to the anaerobic C. acnes.[3][4] This rapid bactericidal action is a key advantage, and importantly, bacterial resistance to benzoyl peroxide has not been reported.[5] It also has mild keratolytic and comedolytic properties, aiding in the exfoliation of dead skin cells and the clearing of blocked pores.[4]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from various clinical trials comparing the efficacy of this compound and benzoyl peroxide in treating acne vulgaris.
Table 1: Reduction in Acne Lesion Counts
| Study | Treatment Arms | Duration | Mean % Reduction in Inflammatory Lesions | Mean % Reduction in Non-inflammatory Lesions |
| Pazoki-Toroudi et al. (2010) (Implied) | 20% this compound Cream vs. 5% Benzoyl Peroxide Gel | 8 weeks | Data not specified | Data not specified |
| A multicentre, randomized, single-blind study | 3% Benzoyl Peroxide + 1% Clindamycin vs. 20% this compound | 12 weeks | 78.8% (BPO+CLN) vs. 65.3% (AzA) | 68.8% (BPO+CLN) vs. 51.0% (AzA) |
Table 2: Patient's Global Assessment (PGA) and Adverse Events
| Study | Treatment Arms | PGA "Clear" or "Almost Clear" | Common Adverse Events (%) |
| A multicentre, randomized, single-blind study | 3% Benzoyl Peroxide + 1% Clindamycin vs. 20% this compound | 33.7% (BPO+CLN) vs. 17.6% (AzA) at Week 12 | Application site reactions: 15.7% (BPO+CLN) vs. 35.8% (AzA) |
| Cochrane Review (2020) | This compound vs. Benzoyl Peroxide | This compound is likely less effective than benzoyl peroxide.[6] | This compound group reported less dryness and peeling, but more itching.[7] |
Experimental Protocols
The methodologies for clinical trials comparing this compound and benzoyl peroxide generally follow a structured approach to ensure the validity and reliability of the findings.
A representative experimental protocol would include:
-
Study Design: A multicenter, randomized, single-blind or double-blind, parallel-group study design is commonly employed.
-
Patient Population:
-
Inclusion Criteria: Patients (typically aged 12-30 years) with a clinical diagnosis of mild to moderate facial acne vulgaris, with a minimum and maximum count of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions.[8][9][10]
-
Exclusion Criteria: Patients with severe acne, known hypersensitivity to the study medications, use of other topical or systemic acne treatments within a specified washout period, and pregnant or breastfeeding women.[9][10]
-
-
Treatment Regimen:
-
Patients are randomly assigned to receive either this compound (typically 15% or 20% cream or gel) applied twice daily or benzoyl peroxide (typically 2.5%, 5%, or 10% gel) applied once or twice daily.
-
The treatment duration is usually between 8 to 12 weeks.
-
-
Efficacy Assessment:
-
Lesion Counting: Inflammatory and non-inflammatory lesions on the face are counted at baseline and at specified follow-up visits (e.g., weeks 4, 8, and 12).[11][12] The percentage change from baseline is calculated.
-
Investigator's Global Assessment (IGA): A trained investigator assesses the overall severity of the acne on a multi-point scale (e.g., 0=clear to 5=very severe).[13]
-
-
Safety and Tolerability Assessment:
-
Adverse events are recorded at each visit, with a focus on local skin reactions such as erythema, scaling, burning, and itching.
-
-
Statistical Analysis:
-
Appropriate statistical tests (e.g., t-tests, ANOVA, or non-parametric equivalents) are used to compare the mean percentage reduction in lesion counts and IGA scores between the treatment groups. The incidence of adverse events is also compared.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways and a typical experimental workflow.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Benzoyl Peroxide.
Caption: Experimental Workflow for a Comparative Clinical Trial.
Conclusion
Both this compound and benzoyl peroxide are effective topical treatments for acne vulgaris, each with a distinct profile. Benzoyl peroxide demonstrates potent and rapid bactericidal activity against C. acnes without inducing bacterial resistance.[5] this compound offers a broader mechanism of action, addressing inflammation, keratinization, and post-inflammatory hyperpigmentation, and is generally considered to be better tolerated.[14] Clinical trial data suggests that while benzoyl peroxide, particularly in combination formulations, may show a greater reduction in lesion counts, this compound remains a valuable therapeutic option, especially for patients with sensitive skin or those concerned with post-inflammatory hyperpigmentation. The choice between these agents should be guided by the specific clinical presentation of the acne, patient tolerability, and treatment goals. Further head-to-head comparative studies with standardized protocols and outcome measures are warranted to more definitively delineate their relative efficacy and guide optimal clinical use.
References
- 1. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biofor.co.il [biofor.co.il]
- 3. Benzoyl Peroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benzoyl Peroxide? [synapse.patsnap.com]
- 5. Acne - Wikipedia [en.wikipedia.org]
- 6. jwatch.org [jwatch.org]
- 7. Topical this compound, salicylic acid, nicotinamide, sulphur, zinc and fruit acid (alpha‐hydroxy acid) for acne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review of the Acne Grading Scale in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scoring systems in acne vulgaris - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 13. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Head-to-Head Clinical Showdown: Azelaic Acid vs. Tretinoin
In the landscape of topical dermatological treatments, azelaic acid and tretinoin stand out as two of the most formidable contenders for managing a spectrum of skin conditions, most notably acne vulgaris, melasma, and post-inflammatory hyperpigmentation (PIH). While both have demonstrated significant efficacy, their distinct mechanisms of action and tolerability profiles warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of head-to-head clinical trials involving these two therapeutic agents.
At a Glance: Key Efficacy and Safety Findings
| Indication | This compound Formulation | Tretinoin Formulation | Key Efficacy Outcomes | Key Safety and Tolerability Outcomes | Citation |
| Comedonal Acne | 20% Cream | 0.05% Cream | Equally effective in reducing the number of comedones and overall response. | This compound was better tolerated, causing fewer local side effects. | [1][2] |
| Mild-to-Moderate Facial Acne Vulgaris | 20% Cream (in combination with glycolic acid lotion) | 0.025% Cream | The this compound/glycolic acid combination showed a significantly greater reduction in papules and inflammatory lesions. Overall global improvement was similar (~25% in both groups). | The this compound/glycolic acid combination caused significantly less dryness, scaling, and erythema. | [3] |
| Melasma | 20% Cream | 0.1% Cream (in combination with this compound) | Combination therapy with this compound and tretinoin was more effective than this compound monotherapy, with 79% of patients showing significant improvement compared to 71% in the monotherapy group. The combination therapy also produced results in a shorter time. | Mild, transient skin irritation was observed in 10% of patients in the combination group, including mild erythema, scaling, itching, and stinging. No serious adverse effects were reported. | [4] |
| Post-Inflammatory Hyperpigmentation (PIH) | 15% Gel (in combination with Tretinoin 0.05%) | 0.05% Gel (in combination with this compound 15%) | A combination of this compound 15% gel with tretinoin 0.05% resulted in a 60% reduction in acne lesions and significant improvement in PIH over 12 weeks. | Not detailed in the provided search results. | [5] |
Detailed Experimental Protocols
A critical evaluation of clinical trial data necessitates a thorough understanding of the methodologies employed. Below are the detailed experimental protocols from key comparative studies.
Study 1: this compound (20%) vs. Tretinoin (0.05%) for Comedonal Acne
-
Study Design: A single-blind, parallel-group study conducted over 6 months.[2]
-
Participant Population: 289 patients diagnosed with comedonal acne.[2]
-
Treatment Regimen:
-
Group 1: Applied 20% this compound cream.
-
Group 2: Applied 0.05% tretinoin cream.
-
-
Methodology: The efficacy was assessed by counting the number of comedones and an overall response evaluation. Tolerability was monitored by recording local side effects.[1][2]
Study 2: this compound/Glycolic Acid vs. Tretinoin for Mild-to-Moderate Facial Acne Vulgaris
-
Study Design: A 12-week, multicenter, randomized, double-masked, parallel-group study.[3]
-
Participant Population: Patients with mild-to-moderate facial acne vulgaris.
-
Treatment Regimen:
-
Group 1: Applied 20% this compound cream and a glycolic acid lotion.
-
Group 2: Applied 0.025% tretinoin cream and a vehicle lotion.
-
-
Methodology: Efficacy was evaluated by the reduction in the number of papules and inflammatory lesions. Overall global improvement was also assessed. Safety and tolerability were determined through physician evaluations of dryness, scaling, and erythema, as well as patient-reported symptoms.[3]
Study 3: this compound (20%) Monotherapy vs. Combination with Tretinoin (0.1%) for Melasma
-
Study Design: An open comparative trial conducted over 6 months.[4]
-
Participant Population: 48 patients with melasma, divided into two groups of 24.[4]
-
Treatment Regimen:
-
Group A (Monotherapy): Applied 20% this compound cream twice daily.
-
Group B (Combination): Applied 20% this compound cream twice daily and 0.1% tretinoin cream at nighttime.
-
All patients were also advised to use a broad-spectrum sunscreen.
-
-
Methodology: Clinical improvement was assessed at the end of the 6-month therapy. Tolerability was monitored for any local or systemic adverse effects.[4]
Mechanisms of Action: A Visualized Comparison
The therapeutic effects of this compound and tretinoin stem from their distinct interactions with cellular pathways.
This compound's Multi-faceted Approach
This compound's mechanism of action is diverse, encompassing anti-inflammatory, antibacterial, and anti-keratinizing properties. It is also a tyrosinase inhibitor, which accounts for its efficacy in treating hyperpigmentation.[6][7] A key aspect of its anti-inflammatory effect is the modulation of the NF-κB and MAPK signaling pathways.[6]
Tretinoin's Regulation of Gene Expression
Tretinoin, a retinoid, exerts its effects by binding to nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[8] This binding leads to the regulation of gene transcription, which in turn accelerates skin cell turnover, a key factor in its efficacy for acne and photoaging.[8][9]
Experimental Workflow Visualization
The typical workflow of a head-to-head clinical trial comparing these two agents can be visualized as follows:
Conclusion
Head-to-head clinical trials demonstrate that both this compound and tretinoin are effective topical treatments for various dermatological conditions. The choice between them, or the decision to use them in combination, often depends on the specific indication, patient skin type, and tolerability. For comedonal acne, both agents show comparable efficacy, but this compound exhibits a superior tolerability profile.[1][2] In cases of inflammatory acne, a combination of this compound with glycolic acid may offer greater efficacy in reducing inflammatory lesions with better tolerability than tretinoin.[3] For hyperpigmentation disorders like melasma, combination therapy of this compound and tretinoin appears to be more effective than monotherapy.[4] The distinct mechanisms of action of these two compounds provide a strong rationale for their use as either alternatives or as complementary therapies in the dermatological armamentarium. Future research should continue to explore optimized formulations and combination regimens to maximize therapeutic outcomes while minimizing adverse effects.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Clinical studies of 20% this compound cream in the treatment of acne vulgaris. Comparison with vehicle and topical tretinoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound and glycolic acid combination therapy compared with tretinoin therapy for acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpad.com.pk [jpad.com.pk]
- 5. Clinical approaches in vogue for combination therapies for acne and post-inflammatory hyperpigmentation – A comprehensive review - Cosmoderma [cosmoderma.org]
- 6. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mariakane.shop [mariakane.shop]
- 8. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Tretinoin: Complete Guide | RedBox Rx | RedBox Rx [redboxrx.com]
A Comparative Guide to Analytical Methods for Azelaic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of azelaic acid, a dicarboxylic acid widely used in pharmaceutical and cosmetic formulations. The selection of an appropriate analytical technique is critical for quality control, formulation development, and stability testing. This document outlines the performance characteristics and experimental protocols for three prevalent methods: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of the different analytical methods for this compound quantification based on published validation studies. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Linearity Range | 5-400 µg/mL | 2-10 µg/mL | 10-1000 mg/L | 10-50 µg/mL |
| Correlation Coefficient (r²) | 0.998[1][2][3] | 0.995[4][5] | 0.9997[5][6] | 0.9963[7] |
| Accuracy (% Recovery) | >96%[1][2][3] | 97-99%[4][5] | 87.7-101%[6] | Not explicitly stated, but method was not affected by common excipients.[8][9] |
| Precision (%RSD) | ≤2%[1][2][3] | <2%[4][5] | <4%[6] | Not explicitly stated, but described as precise.[8][9] |
| Limit of Detection (LOD) | 1.08 µg/mL[1] | 1.521 µg/mL[4][5] | 15 mg/kg | Not explicitly stated, but method is described as sensitive.[8][9] |
| Limit of Quantification (LOQ) | 3.28 µg/mL[1] | 3.342 µg/mL[4][5] | 50 mg/kg | Not explicitly stated, but method is described as sensitive.[8][9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate replication and cross-validation in your laboratory.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for its simplicity and robustness in quantifying underivatized this compound.[1]
a) RP-HPLC Method 1 Protocol [1][3][10]
-
Instrumentation: Waters HPLC system with a binary controller pump (515) and a 2487 dual-wavelength UV detector.
-
Stationary Phase: Kromasil 100-5C18 column (250 × 4.6 mm; 5 µm particle size).
-
Mobile Phase: A mixture of 75 volumes of 50 mM sodium di-hydrogen orthophosphate (pH adjusted to 3.5) and 25 volumes of acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at 206 nm.
-
Standard Solution Preparation: A stock solution (1 mg/mL) of this compound is prepared in the mobile phase. Working solutions are then prepared by diluting the stock solution to concentrations ranging from 5-400 µg/mL.
-
Sample Preparation (from cream): One gram of the cream is dissolved in 2 mL of acetonitrile, vortexed for 5 minutes, and allowed to stand for 15 minutes. The mixture is then centrifuged at 7000 rpm, and the supernatant is diluted to the desired concentration for analysis.
b) RP-HPLC Method 2 Protocol [4]
-
Instrumentation: An HPLC system with a suitable UV detector.
-
Stationary Phase: C18 column.
-
Mobile Phase: A 50:50 (v/v) mixture of 0.5% formic acid in water and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 210 nm.
-
Standard Solution Preparation: A stock solution (1000 µg/mL) is prepared by dissolving 10 mg of this compound in 10 mL of methanol. This is further diluted to a working concentration of 10 µg/mL using a 50:50 mixture of 0.5% formic acid and acetonitrile. Calibration standards are prepared in the range of 2-10 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, a derivatization step is necessary for GC-MS analysis.[5][6] This method offers high sensitivity and selectivity.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GC-MS).
-
Derivatization: this compound is derivatized to diethyl azelate. In a sample, 2 mL of ethanol and 800 µL of concentrated sulfuric acid are added and shaken vigorously for 10 minutes at room temperature.[6] The derivative is then extracted with n-hexane.
-
Chromatographic Column: HP-5 (30 m × 0.25 mm × 0.25 µm) or other suitable capillary column.
-
Oven Temperature Program: The oven temperature is maintained at 120°C for 0.5 minutes, then ramped at 5°C/min to 200°C and held for 15 minutes.
-
Injector and Interface Temperature: 260°C.
-
Ion Source Temperature: 160°C.
-
Carrier Gas: Helium at a constant flow rate of 1.51 mL/min.
-
Standard Solution Preparation: A standard solution of this compound is derivatized using the same procedure to create a calibration curve in the range of 10-1000 mg/L.
UV-Visible Spectrophotometry
This method is a simple and cost-effective technique for the estimation of this compound, particularly in pure form and simple pharmaceutical formulations.[8][9]
-
Instrumentation: A UV-visible spectrophotometer (e.g., Jasco V-630).
-
Solvent: Phosphate buffer pH 6.8.
-
Wavelength of Maximum Absorbance (λmax): 204 nm.[8]
-
Standard Solution Preparation: A stock solution is prepared, and further dilutions are made with the phosphate buffer to obtain concentrations in the range of 10-50 µg/mL.
-
Analysis: The absorbance of the standard and sample solutions is measured at 204 nm against the phosphate buffer as a blank. A calibration curve of absorbance versus concentration is plotted to determine the concentration of this compound in the samples.
Visualization of Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results obtained from different techniques.
Caption: Workflow for cross-validating analytical methods.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Determination of this compound in pharmaceuticals and cosmetics by RP-HPLC after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsat.org [ijsat.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Experimental Procedure for Determining this compound in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. stm.bookpi.org [stm.bookpi.org]
- 10. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of Azelaic Acid Concentrations for Rosacea Treatment
An in-depth guide for researchers and drug development professionals on the efficacy of 15% and 20% azelaic acid formulations in the management of rosacea, supported by clinical trial data and detailed experimental protocols.
This compound is a well-established therapeutic agent for the treatment of papulopustular rosacea, with concentrations of 15% (gel and foam) and 20% (cream) being the most commonly prescribed. This guide provides a comprehensive comparison of the efficacy of these different concentrations, drawing upon data from key clinical trials. While direct head-to-head trials are unavailable, this report synthesizes findings from vehicle-controlled studies to offer an objective analysis for the scientific community.
Comparative Efficacy of this compound Formulations
Clinical studies have consistently demonstrated the superiority of both 15% and 20% this compound formulations over vehicle in reducing inflammatory lesions and erythema associated with rosacea.[1][2][3] The following tables summarize the quantitative data from pivotal clinical trials to facilitate a clear comparison.
Table 1: Efficacy of 15% this compound Gel in Moderate Papulopustular Rosacea (12-Week, Double-Blind, Vehicle-Controlled Trials) [2]
| Efficacy Endpoint | Study 1: 15% this compound Gel (n=166) | Study 1: Vehicle (n=163) | Study 2: 15% this compound Gel (n=169) | Study 2: Vehicle (n=166) |
| Mean Reduction in Inflammatory Lesion Count | 58% | 40% | 51% | 39% |
| Improvement in Erythema | 44% of patients | 29% of patients | 46% of patients | 28% of patients |
| Therapeutic Success (IGA Score of 'Clear' or 'Minimal') | 61% of patients | 40% of patients | 62% of patients | 48% of patients |
IGA: Investigator's Global Assessment
Table 2: Efficacy of 20% this compound Cream in Papulopustular Rosacea (3-Month, Double-Blind, Vehicle-Controlled Trial) [3][4]
| Efficacy Endpoint | 20% this compound Cream (n=58) | Vehicle (n=58) |
| Mean Reduction in Total Inflammatory Lesions | 73.4% | 50.6% |
| Mean Reduction in Erythema Severity Score | 47.9% | 37.9% |
| Overall Improvement (Physician Rating) | Significantly more favorable than vehicle (p≈0.020) | - |
While a direct comparison is challenging, the data suggests that both 15% gel and 20% cream formulations of this compound are effective in treating papulopustular rosacea. Notably, in vitro studies have indicated that the 15% gel formulation may offer greater cutaneous penetration and bioavailability compared to the 20% cream, which could be a factor in its clinical efficacy despite the lower concentration.[5]
Experimental Protocols of Key Clinical Trials
The methodologies of the pivotal clinical trials for both 15% and 20% this compound formulations share common elements, providing a basis for understanding the evidence.
Pivotal Trials for 15% this compound Gel[2][6]
-
Study Design: Two multicenter, randomized, double-blind, parallel-group, vehicle-controlled studies.
-
Patient Population: Adults with a clinical diagnosis of moderate facial rosacea, characterized by at least eight to fifty inflammatory facial lesions (papules/pustules) and persistent erythema.
-
Inclusion Criteria: Healthy males or non-pregnant females aged 18 years or older.
-
Exclusion Criteria: Presence of other skin conditions on the face that could interfere with the assessment of rosacea, and a history of hypersensitivity to this compound or any of the formulation's components.
-
Treatment Regimen: Application of a thin layer of 15% this compound gel or vehicle to the entire facial area twice daily for 12 weeks.
-
Efficacy Endpoints:
-
Primary: Mean percentage change in inflammatory lesion count from baseline to the end of treatment.
-
Secondary: Change in erythema severity and the proportion of patients achieving therapeutic success based on the Investigator's Global Assessment (IGA), a 5-point scale ranging from 'clear' to 'severe'.
-
Clinical Trial for 20% this compound Cream[3][4]
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled study.
-
Patient Population: Patients with papulo-pustular rosacea.
-
Treatment Regimen: Application of 20% this compound cream or its vehicle twice daily for 3 months.
-
Efficacy Endpoints:
-
Mean reduction in total inflammatory lesions.
-
Reduction in erythema severity score.
-
Overall improvement as rated by both the physician and the patient.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the research process and the mechanism of action of this compound, the following diagrams are provided.
Mechanism of Action in Rosacea
The therapeutic effects of this compound in rosacea are attributed to its anti-inflammatory and antimicrobial properties.[6] A key mechanism involves the modulation of the kallikrein-cathelicidin pathway, which is upregulated in rosacea.[6] this compound has been shown to inhibit the activity and expression of kallikrein-5 (KLK5), a serine protease that cleaves the antimicrobial peptide cathelicidin into the pro-inflammatory LL-37 peptide.[7][8][9] By downregulating this pathway, this compound reduces the inflammatory cascade that contributes to the signs and symptoms of rosacea.
References
- 1. This compound in the treatment of papulopustular rosacea: a systematic review of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound (15%) gel as a new treatment for papulopustular rosacea: results from two vehicle-controlled, randomized phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind comparison of this compound 20% cream and its vehicle in treatment of papulo-pustular rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of Double-blind Comparison of this compound 20% Cream and its Vehicle in Treatment of Papulo-pustular Rosacea [medicaljournalssweden.se]
- 5. This compound Topical Formulations: Differentiation of 15% Gel and 15% Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Showdown: Azelaic Acid and Its Derivatives Under the Microscope
A comprehensive in-vitro comparison of azelaic acid and its derivatives reveals nuances in their therapeutic potential for dermatological applications. This guide synthesizes available data on their antibacterial, anti-inflammatory, and tyrosinase-inhibiting properties, offering researchers, scientists, and drug development professionals a clear, data-driven overview.
This compound, a naturally occurring dicarboxylic acid, is a well-established player in the treatment of acne, rosacea, and hyperpigmentation.[1][2] Its therapeutic efficacy stems from a multi-pronged mechanism of action that includes antibacterial, anti-inflammatory, and anti-keratinizing effects.[2][3] In recent years, a number of derivatives have been synthesized with the aim of improving upon the physicochemical properties of the parent molecule, such as its limited solubility, to enhance its formulation aesthetics and skin tolerance.[4][5] This guide delves into the in-vitro performance of this compound against some of its key derivatives, providing a comparative analysis based on published experimental data.
Antibacterial Efficacy: A Comparative Analysis
The antibacterial activity of this compound and its derivatives is a cornerstone of their use in acne treatment, primarily targeting Cutibacterium acnes (C. acnes). In-vitro studies have demonstrated the bactericidal and bacteriostatic effects of this compound against a range of cutaneous microorganisms.[1][2]
A comparative study on diesters of this compound, specifically bis-[(butanoyloxy)methyl] nonanedioate, has provided quantitative insights into their antibacterial potential relative to the parent compound. The minimum inhibitory concentration (MIC) is a key metric in these evaluations, representing the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound | Test Organism | MIC (μg/mL) |
| This compound | Propionibacterium acnes | 2000–4000 |
| Bis-[(butanoyloxy)methyl] nonanedioate | Propionibacterium acnes | Not explicitly stated, but zones of inhibition were larger than this compound at pH 5.6 |
Table 1: Comparative antibacterial activity of this compound and its diester derivative.
It is important to note that the antibacterial activity of this compound is pH-dependent, with greater efficacy observed at a lower pH.[6]
Inhibition of Tyrosinase: The Key to Depigmentation
This compound's ability to address hyperpigmentation lies in its competitive inhibition of tyrosinase, the key enzyme in melanin synthesis.[7][8][9] This action makes it a valuable ingredient in treatments for melasma and post-inflammatory hyperpigmentation. While direct in-vitro comparative studies with quantitative IC50 values for many derivatives are limited, the mechanism of action for some is understood to be similar to this compound.
Anti-Inflammatory Properties: Calming the Skin
The anti-inflammatory effects of this compound are crucial for its efficacy in treating inflammatory skin conditions like acne and rosacea.[11] It is known to reduce the production of pro-inflammatory cytokines.[11] Derivatives such as Potassium Azeloyl Diglycinate are also recognized for their anti-inflammatory properties, contributing to a reduction in redness and irritation.[5][12][13] While clinical observations support the anti-inflammatory effects of PAD, comprehensive in-vitro studies quantifying and directly comparing its cytokine-inhibiting effects against this compound are not widely published.
Cytotoxicity Profile
The safety of topical agents is paramount. In-vitro cytotoxicity assays provide an initial assessment of a compound's potential to harm cells. A study comparing the cytotoxicity of this compound with its dilaurylazelate ester on normal fibroblast cells (3T3) provided the following 50% inhibitory concentration (IC50) values:
| Compound | Cell Line | IC50 (μg/mL) |
| This compound | 3T3 | 85.28 |
| Dilaurylazelate Ester | 3T3 | > 100 |
Table 2: Comparative cytotoxicity of this compound and its dilaurylazelate ester.
These results suggest that the dilaurylazelate ester derivative is less cytotoxic to fibroblast cells in vitro compared to this compound.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key in-vitro experiments are outlined below.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used to screen for compounds that can inhibit melanin production.
Principle: This spectrophotometric assay measures the ability of a test compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The reduction in the rate of dopachrome formation is indicative of tyrosinase inhibition.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (pH 6.8)
-
Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer)
-
L-DOPA solution (e.g., 2.5 mM in phosphate buffer)
-
Test compound solutions at various concentrations.
-
Positive control (e.g., Kojic acid).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 40 µL of L-DOPA solution, 20 µL of the test compound solution, and 120 µL of phosphate buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[14][15][16]
-
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay against Cutibacterium acnes
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of C. acnes.
Principle: The broth microdilution method involves exposing a standardized inoculum of C. acnes to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after an incubation period.
Protocol:
-
Culture Preparation:
-
Culture C. acnes on an appropriate solid medium (e.g., Reinforced Clostridial Agar) under anaerobic conditions (80% N₂, 10% H₂, 10% CO₂) at 37°C for 48-72 hours.
-
Prepare a bacterial suspension in a suitable broth (e.g., Brucella broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Assay Procedure (in a 96-well microtiter plate):
-
Prepare serial two-fold dilutions of the test compounds in the broth.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria and broth without inhibitor) and a negative control (broth only).
-
Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.
-
-
Data Analysis:
In-Vitro Anti-Inflammatory Assay: Measurement of Cytokine Production in LPS-Stimulated Macrophages
This assay assesses the potential of a compound to reduce the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which induces a strong inflammatory response, including the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of a test compound to reduce the levels of these cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Include control groups: untreated cells, cells treated with LPS only, and cells treated with the test compound only.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
To visualize the intricate mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 5. thedeconstruct.in [thedeconstruct.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium Azeloyl Diglycinate (Explained + Products) [incidecoder.com]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
- 13. Clinical and instrumental assessment of the effects of a new product based on hydroxypropyl chitosan and potassium azeloyl diglycinate in the management of rosacea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. ijsr.in [ijsr.in]
- 17. mdpi.com [mdpi.com]
- 18. Novel antimicrobial peptides against Cutibacterium acnes designed by deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
Safety Operating Guide
Personal protective equipment for handling Azelaic Acid
Essential Safety and Handling Guide for Azelaic Acid
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is vital for ensuring personal safety and proper laboratory conduct.
This compound is a naturally occurring dicarboxylic acid. While it is utilized in various applications, it is classified as a substance that can cause skin and serious eye irritation.[1][2][3][4] In powder form, it may also cause respiratory irritation if inhaled.[2] Therefore, implementing appropriate engineering controls and utilizing correct personal protective equipment (PPE) are paramount.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the necessary safety precautions. The primary hazards are contact with skin and eyes, and inhalation of dust particles.[2][5]
Engineering Controls: Always handle this compound in a well-ventilated area.[1][6][7][8] Use local exhaust ventilation or process enclosures to keep airborne levels below recommended exposure limits, especially when generating dust.[5]
Recommended Personal Protective Equipment: The selection of PPE is contingent on the specific laboratory procedures and the potential for exposure. The following table summarizes the recommended equipment based on established safety standards.
| Protection Type | Equipment Specification | Applicable Standard (EU) | Notes |
| Eye/Face Protection | Tight-fitting safety goggles or glasses with side shields.[3][7][8][9][10][11] | EN 166 | A face shield may be required for operations with a high risk of splashing or dust generation.[10] |
| Hand Protection | Chemical-resistant protective gloves.[3][4][7][8] | EN 374 | Recommended materials include Neoprene, Butyl rubber, Nitrile rubber, or PVC.[11][12] Always check manufacturer's data for breakthrough times and chemical compatibility.[3][9] |
| Skin and Body Protection | Standard lab coat.[5] | N/A | For tasks with a high risk of skin exposure, chemical-resistant suits and boots may be necessary.[3] Wear shoes that cover the entire foot.[3] |
| Respiratory Protection | Required when ventilation is inadequate or dust is generated.[1][3][5][6] | EN 149 or EN 143 | A dust respirator with a P2 or FFP2 filter is recommended.[1][3][6] For large spills or emergencies, a self-contained breathing apparatus (SCBA) may be required.[5] |
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation: Before starting work, ensure the ventilation system is operational. Assemble all necessary equipment and reagents. Put on all required PPE as detailed in the table above.
-
Handling:
-
Avoid generating dust.[6][7][8] If handling the powder form, weigh and transfer it carefully within a ventilated enclosure.
-
Ground all equipment containing the material to prevent static discharge, as dust accumulation can lead to an explosion risk.[1][5][6]
-
Keep containers tightly closed when not in use.[5][6][7][8][13]
-
-
Hygiene: Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.[1][7][9] Do not eat, drink, or smoke in the work area.[1][3]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[1][5][7][9]
Spill Management and Disposal:
-
Small Spills: For small spills of solid this compound, carefully sweep or scoop the material into a suitable, labeled container for disposal.[5][7][8] Avoid creating dust.[6][7][8] Clean the spill area with water.[5]
-
Large Spills: For large spills, evacuate the area. Wear a full suit, splash goggles, gloves, boots, and a dust respirator or SCBA.[5] Contain the spill and collect the material using non-sparking tools.[6]
-
Waste Disposal: Dispose of this compound waste and contaminated materials (including PPE) in accordance with federal, state, and local environmental regulations.[5][6] Do not allow the product to enter drains or waterways.[1][4] Handle contaminated containers in the same manner as the substance itself.
First Aid and Emergency Procedures
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1][3][4] Seek medical attention if irritation persists.[1][3][4]
-
Skin Contact: Remove contaminated clothing immediately.[4][6][9] Wash the affected skin with plenty of water.[1][4] If skin irritation occurs, get medical advice.[1][4]
-
Inhalation: Move the person to fresh air.[4][6] If breathing is difficult or irritation occurs, consult a physician.[1]
-
Ingestion: Rinse mouth with water.[1][9] Do not induce vomiting. Seek medical advice immediately.[5][8]
Procedural Workflow for Handling this compound
The following diagram outlines the essential decision-making and operational workflow for safely handling this compound in a laboratory setting.
References
- 1. azelaic.com [azelaic.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. avenalab.com [avenalab.com]
- 4. valsynthese.ch [valsynthese.ch]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. download.basf.com [download.basf.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. carlroth.com [carlroth.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. nextsds.com [nextsds.com]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. ingredients-lonier.com [ingredients-lonier.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
